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  • Product: cyanopeptolin 954
  • CAS: 866718-63-0

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to Cyanopeptolin 954: Structure and Molecular Properties

Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of Cyanopeptolin 954, a potent protease inhibitor derived from cyanobacteria. We will dissect its complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Cyanopeptolin 954, a potent protease inhibitor derived from cyanobacteria. We will dissect its complex chemical architecture, molecular weight, and the unique structural motifs that underpin its biological activity. This document is designed to serve as a core reference for professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Introduction to the Cyanopeptolin Class

Cyanopeptolins are a large and structurally diverse family of cyclic depsipeptides produced by various genera of cyanobacteria, such as Microcystis, Planktothrix, and Nostoc[1]. These nonribosomally synthesized peptides are characterized by a conserved macrocyclic core, typically comprising six amino acid residues, and a side chain of one or two residues[1]. A hallmark of the cyanopeptolin family is the presence of the unusual amino acid 3-amino-6-hydroxy-2-piperidone (Ahp) within the cyclic structure[1][2]. Functionally, many cyanopeptolins are recognized for their potent inhibitory activity against serine proteases, such as chymotrypsin and trypsin, making them a subject of significant interest in pharmacological research[2][3].

Cyanopeptolin 954: A Chlorinated Chymotrypsin Inhibitor

Cyanopeptolin 954 is a notable member of this family, first isolated from the freshwater cyanobacterium Microcystis aeruginosa NIVA Cya 43[3][4][5]. Its designation, "954," refers to its nominal mass. The compound is distinguished by its potent and specific inhibitory action against chymotrypsin, with a reported IC50 value of 45 nM[2][3][4]. This biological activity is intrinsically linked to its unique and complex chemical structure, which features several non-standard amino acid residues.

Elucidation of the Chemical Structure

The structure of Cyanopeptolin 954 was determined through a combination of chemical and advanced spectroscopic methods, including 2D Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) of the hydrolysate[3][4].

The Depsipeptide Core

Like other members of its class, Cyanopeptolin 954 is a depsipeptide, containing both amide and ester bonds in its macrocycle. The core is a six-amino-acid-membered ring formed by a lactone (ester) bond between the C-terminus of L-Valine and the hydroxyl group of an L-Threonine residue[4][5]. The amino acid sequence within the ring and side chain is crucial for its conformational stability and interaction with target enzymes.

The constituent amino acids identified in Cyanopeptolin 954 are:

  • L-Glutamic acid (present as the modified Ahp residue)

  • L-Leucine

  • L-Valine

  • L-Threonine

  • L-Phenylalanine

  • 3'-chloro-N-Me-L-tyrosine[4][5]

Key and Uncommon Structural Features

Cyanopeptolin 954's structure deviates from more common variants in several critical ways:

  • 3-amino-6-hydroxy-2-piperidone (Ahp): This residue, a derivative of glutamic acid, is a defining characteristic of the cyanopeptolin family and is integral to the macrocycle's architecture[1][4][5].

  • 3'-chloro-N-Me-L-tyrosine: The presence of a chlorinated and N-methylated tyrosine residue is an uncommon feature that significantly contributes to the molecule's mass and likely influences its binding affinity and specificity for chymotrypsin[3][4][5].

  • L-Leucine and L-Phenylalanine Placement: Unlike other heptadepsipeptides from Microcystis, Cyanopeptolin 954 features an L-Leucine at position 4 and an L-Phenylalanine at position 6[3][4].

  • Cis Amide Bond: Spectroscopic analysis has revealed a cis amide bond between the Phenylalanine and the 3'-chloro-N-Me-L-tyrosine residues, a conformational constraint that impacts the overall shape of the molecule[5].

Visual Representation of Cyanopeptolin 954

The following diagram illustrates the two-dimensional chemical structure of Cyanopeptolin 954, highlighting the connectivity of the amino acid residues and the key functional groups.

Cyanopeptolin_954 cluster_info Cyanopeptolin 954 Core Structure N1 N C1 N1->C1 C1_O C=O C1->C1_O SC1 Gln Side Chain (Acetylated) C1->SC1 Thr N2 N C1_O->N2 C2 N2->C2 C2_O C=O C2->C2_O SC2 Leu Side Chain C2->SC2 Leu N3 N C2_O->N3 C3 N3->C3 C3_O C=O C3->C3_O SC3 Ahp Ring C3->SC3 Ahp N4 N C3_O->N4 C4 N4->C4 C4_O C=O C4->C4_O SC4 Phe Side Chain C4->SC4 Phe N5 N C4_O->N5 C5 N5->C5 C5_O C=O C5->C5_O SC5 3'-Cl-N-Me-Tyr Side Chain C5->SC5 N-Me-Cl-Tyr C6 C5_O->C6 cis-bond O6 O O6->C6 C6->N1 Lactone Bond C6_O C=O C6->C6_O SC6 Val Side Chain C6->SC6 Val G1 cluster_0 Isolation Workflow A Cell Extraction B Solid-Phase Extraction (SPE) A->B C Bioassay-Guided HPLC B->C D Pure Cyanopeptolin 954 C->D

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Exploratory

Cyanopeptolin 954: Ecological Dynamics, Molecular Mechanisms, and Analytical Workflows

Executive Summary While hepatotoxic microcystins have historically dominated the discourse on cyanobacterial harmful algal blooms (cHABs), recent ecological and molecular studies reveal a more complex chemical warfare at...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

While hepatotoxic microcystins have historically dominated the discourse on cyanobacterial harmful algal blooms (cHABs), recent ecological and molecular studies reveal a more complex chemical warfare at play. Approximately 50% of Microcystis water blooms exhibit hepatotoxicity, yet nearly all contain potent protease inhibitors. Among these, Cyanopeptolin 954 —a chlorine-containing heptadepsipeptide isolated from the freshwater cyanobacterium Microcystis aeruginosa NIVA Cya 43—has emerged as a critical secondary metabolite. This technical guide explores the dual role of Cyanopeptolin 954 as a nitrogen storage molecule and a highly specific chemical defense mechanism against zooplankton grazers, while detailing the self-validating analytical workflows required for its isolation and study.

Molecular Architecture and Mechanism of Action

Cyanopeptolins are characterized by a cyclic depsipeptide structure containing the unique amino acid 3-amino-6-hydroxy-2-piperidone (Ahp). Cyanopeptolin 954 diverges from previously characterized heptadepsipeptides through three major structural modifications:

  • The replacement of the basic amino acid at position 4 with L-leucine .

  • The presence of L-phenylalanine at position 6.

  • The inclusion of the uncommon halogenated residue 3'-chloro-N-Me-L-tyrosine at position 7.

These structural adaptations are not merely anomalous; they govern the molecule's target specificity. Cyanopeptolin 954 is an exceptionally potent inhibitor of chymotrypsin, exhibiting an IC50 value of 45 nM (1). The hydrophobic residues (L-leucine and L-phenylalanine) enhance binding affinity within the hydrophobic pocket of the chymotrypsin active site, effectively disrupting protein degradation pathways in target organisms.

Ecological Role in Cyanobacterial Blooms

Zooplankton Grazing Defense

The primary ecological function of Cyanopeptolin 954 is defense against herbivorous zooplankton, specifically cladocerans like Daphnia magna. Daphnia rely heavily on gut serine proteases (trypsins and chymotrypsins) to digest phytoplankton biomass. When Daphnia ingest Microcystis cells containing Cyanopeptolin 954, the metabolite binds to the grazer's gut chymotrypsins, impairing protein assimilation. This disruption leads to amino acid limitation, reduced growth rates, and lower fecundity in the grazer population (2). By neutralizing its primary predator, Microcystis aeruginosa secures a competitive advantage, facilitating the unchecked proliferation characteristic of bloom events.

Nitrogen Storage and Eutrophication Linkage

Beyond defense, Cyanopeptolin 954 serves a critical stoichiometric function. It is a nitrogen-rich metabolite whose intracellular concentration is highly responsive to environmental nitrate (NO3-) availability. During eutrophication events driven by anthropogenic nutrient runoff, Microcystis utilizes excess nitrogen to synthesize Cyanopeptolin 954, acting as a temporary nitrogen storage sink. When nitrogen becomes limiting, the cyanobacterium can degrade these peptides to sustain basic metabolic functions (3). This dual utility—nutrient storage and predator defense—explains why eutrophic waters so reliably produce highly toxic, grazing-resistant blooms.

G N1 Eutrophication (High Nitrate Levels) N2 Microcystis aeruginosa (Bloom Formation) N1->N2 Promotes Proliferation N3 Cyanopeptolin 954 (N-Storage & Defense) N2->N3 Synthesizes Metabolite N5 Gut Chymotrypsin Inhibition (IC50=45nM) N3->N5 Targets Serine Protease N4 Daphnia magna (Zooplankton Grazer) N4->N2 Ingests Biomass N6 Reduced Grazing & Bloom Dominance N5->N6 Impairs Digestion

Ecological dynamics of Cyanopeptolin 954 in cyanobacterial blooms and grazer defense.

Quantitative Profiling of Protease Inhibition

Understanding the potency of Cyanopeptolin 954 requires contextualizing it against other cyanobacterial secondary metabolites. The tables below summarize the comparative inhibitory profiles and structural nuances that dictate these interactions (4).

Table 1: Comparative Serine Protease Inhibition Profiles
CompoundSource OrganismTarget EnzymeIC50 ValueKey Structural Feature
Cyanopeptolin 954 Microcystis aeruginosa NIVA Cya 43Chymotrypsin45 nM3'-chloro-N-Me-L-tyrosine
Nostopeptin BN920 Microcystis aeruginosa NIVA Cya 43Chymotrypsin31 nMN-Me-L-tyrosine
Micropeptin T-20 Microcystis sp.Chymotrypsin2.5 nMAhp residue optimization
Cyanopeptolin 1020 Microcystis aeruginosa UV-006Trypsin670 pMArginine at position 2
Table 2: Structural Elucidation of Cyanopeptolin 954
PositionAmino Acid ResidueFunctional Role / Significance
Position 4 L-leucineReplaces the basic amino acid typically found in other heptadepsipeptides, increasing overall hydrophobicity.
Position 6 L-phenylalanineEnhances binding affinity within the hydrophobic pocket of the chymotrypsin active site.
Position 7 3'-chloro-N-Me-L-tyrosineUncommon halogenated residue; critical for target specificity and differentiating from co-occurring Nostopeptin BN920.

Self-Validating Experimental Workflows

To accurately study Cyanopeptolin 954, researchers must employ a self-validating workflow that couples chemical isolation with functional bioassays. This ensures that the isolated mass directly correlates with the biological activity, preventing the misidentification of denatured artifacts.

Extraction and Preconcentration Methodology

Step 1: Biomass Preparation

  • Action: Harvest Microcystis aeruginosa NIVA Cya 43 cells via centrifugation and immediately lyophilize the biomass.

  • Causality: Lyophilization removes water, normalizing the sample weight for quantitative analysis and halting endogenous enzymatic degradation of the peptides during storage.

Step 2: Cold Solvent Extraction

  • Action: Extract the lyophilized biomass using 60% aqueous methanol (v/v) at 1°C overnight in the dark.

  • Causality: The 60% methanol concentration provides the precise dielectric constant required to solubilize the amphiphilic depsipeptide while precipitating highly polar cellular proteins. Conducting this at 1°C prevents the thermal hydrolysis of the delicate ester bond within the depsipeptide ring.

Step 3: Solid-Phase Extraction (SPE) Cleanup

  • Action: Load the supernatant onto pre-conditioned HLB (Hydrophilic-Lipophilic Balance) OASIS cartridges. Elute stepwise with 20%, 40%, and 60% methanol.

  • Causality: The dual-retention mechanism of the HLB polymer captures the cyclic peptide backbone while allowing inorganic salts to wash through. The stepwise elution provides an initial orthogonal separation; Cyanopeptolin 954 specifically elutes in the 60% fraction, isolating it from more polar microcystins.

Bioassay-Guided Fractionation

Step 4: Reversed-Phase HPLC

  • Action: Inject the 60% SPE fraction onto a C18 reversed-phase HPLC column. Utilize a gradient elution of water/acetonitrile (with 0.05% trifluoroacetic acid).

  • Causality: The C18 stationary phase interacts strongly with the hydrophobic L-leucine and L-phenylalanine residues. The gradient elution resolves Cyanopeptolin 954 from its structural analog, Nostopeptin BN920, based on the subtle hydrophobicity shift caused by the chlorine atom on position 7.

Step 5: Functional Validation (Chymotrypsin Assay)

  • Action: Collect HPLC fractions and subject them to an in vitro bovine chymotrypsin inhibition assay. Correlate active fractions with LC-MS/MS data (targeting the sodium adduct base peak of m/z 977.4141).

  • Causality: This step makes the protocol self-validating. By proving that the specific chromatographic peak possesses the 45 nM IC50 inhibitory activity, researchers confirm that the isolated molecule is the active ecological principle and has not denatured during the extraction process.

G S1 Lyophilized Biomass (M. aeruginosa) S2 Solvent Extraction (60% Methanol, 1°C) S1->S2 Cold Solubilization S3 Solid-Phase Extraction (HLB Cartridges) S2->S3 Matrix Cleanup S4 Reversed-Phase HPLC (C18, Gradient Elution) S3->S4 Preconcentration S5 Bioassay Fractionation (Chymotrypsin Assay) S4->S5 Orthogonal Separation S6 Pure Cyanopeptolin 954 (LC-MS/MS Verified) S5->S6 Activity Validation

Self-validating workflow for the extraction and isolation of Cyanopeptolin 954.

Implications for Drug Discovery and Water Management

The structural elucidation of Cyanopeptolin 954 provides a compelling template for rational drug design. The molecule's ability to selectively inhibit serine proteases at nanomolar concentrations—without demonstrating the acute mammalian hepatotoxicity of microcystins—makes its Ahp-containing scaffold a prime candidate for developing targeted therapeutics for protease-driven pathologies (e.g., inflammatory diseases and viral replication pathways).

For environmental scientists, the presence of Cyanopeptolin 954 underscores the necessity of broadening water quality monitoring beyond microcystins. As eutrophication continues to drive the synthesis of these nitrogen-rich defense molecules, understanding their ecological dynamics is paramount for predicting bloom longevity and managing the health of freshwater ecosystems.

References

  • Title: Cyanopeptolin 954, a Chlorine-Containing Chymotrypsin Inhibitor of Microcystis aeruginosa NIVA Cya 43 Source: Journal of Natural Products - ACS Publications URL
  • Title: Structure, Toxicity, Prevalence, and Degradation of Six Understudied Freshwater Cyanopeptides Source: MDPI URL
  • Title: Inducible tolerance to dietary protease inhibitors in Daphnia magna Source: Company of Biologists Journals URL
  • Title: The effects of environmental conditions on growth and protease inhibitor production of the cyanobacterium Microcystis aeruginosa Source: Universität zu Köln URL

Sources

Foundational

Cyanopeptolin 954: Mechanism of Action as a Serine Protease Inhibitor

Executive Summary Cyanopeptolins represent a structurally diverse class of non-ribosomal cyclic depsipeptides synthesized by cyanobacteria. Among these, Cyanopeptolin 954 , isolated from the freshwater cyanobacterium Mic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cyanopeptolins represent a structurally diverse class of non-ribosomal cyclic depsipeptides synthesized by cyanobacteria. Among these, Cyanopeptolin 954 , isolated from the freshwater cyanobacterium Microcystis aeruginosa NIVA Cya 43, has emerged as a highly potent and selective inhibitor of the serine protease chymotrypsin[1]. This technical guide dissects the structural determinants, substrate-like inhibition mechanism, and the self-validating experimental workflows required to characterize Cyanopeptolin 954 in drug development and biochemical research.

Structural Architecture and Binding Determinants

Cyanopeptolin 954 (Molecular Formula: C46​H63​N8​O12​Cl ) is a heptadepsipeptide characterized by a six-amino-acid lactone ring[1]. The ring closure occurs between the hydroxyl group of Threonine-3 and the C-terminus of Valine-8, verified via Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy[1].

The target specificity of Cyanopeptolin 954 is dictated by three major structural deviations from classical cyanobacterial depsipeptides:

  • Position 4: Replacement of a basic amino acid with the hydrophobic L-leucine [1].

  • Position 6: Presence of L-phenylalanine [1].

  • Position 7: Inclusion of the rare, halogenated residue 3'-chloro-N-Me-L-tyrosine [1].

At the core of its pharmacophore is the highly conserved 3-amino-6-hydroxy-2-piperidone (Ahp) residue[1],[2]. The Ahp moiety acts as a transition-state mimic, which is universally responsible for the protease-inhibitory properties of the cyanopeptolin family.

Mechanism of Action: Substrate-Like Inhibition

Cyanopeptolin 954 functions via a competitive, substrate-like binding mechanism [2],[3]. Serine proteases utilize a catalytic triad (Ser195, His57, Asp102) to cleave peptide bonds, relying on an adjacent "S1 specificity pocket" to anchor the substrate.

The S1 Pocket Docking

Chymotrypsin features a hydrophobic S1 pocket evolved to accommodate bulky, non-polar aromatic side chains. The presence of L-phenylalanine and L-leucine in Cyanopeptolin 954 perfectly complements this hydrophobic cleft[2],[3]. Once the hydrophobic residues anchor the molecule into the S1 pocket, the Ahp residue is positioned directly over the catalytic triad.

Catalytic Arrest

When the nucleophilic Ser195 attempts to attack the Ahp residue (mistaking it for a standard peptide bond), the unique cyclic structure of Ahp prevents the resolution of the acyl-enzyme intermediate. The enzyme is effectively trapped in a stable, non-productive complex, halting the cleavage cycle[2],[3].

Exquisite Selectivity

Cyanopeptolin 954 inhibits chymotrypsin with a potent IC50​ of 45 nM[1]. Crucially, it exhibits zero inhibition against trypsin [1]. Trypsin's S1 pocket contains an Aspartate residue at its base, strictly requiring a positively charged basic amino acid (like Arginine or Lysine) for docking[4]. Because Cyanopeptolin 954 lacks basic amino acids, it is sterically and electrostatically rejected by trypsin, ensuring high target selectivity[2],[3].

Mechanism C954 Cyanopeptolin 954 (L-Phe, L-Leu) Ahp Ahp Residue (Transition State Mimic) C954->Ahp Structural Scaffold S1 Chymotrypsin S1 Pocket (Hydrophobic Cleft) C954->S1 Hydrophobic Docking Triad Catalytic Triad (Ser195, His57, Asp102) Ahp->Triad Pseudo-Substrate Binding Trapped Arrested Enzyme Complex (Non-productive) S1->Trapped Competitive Inhibition Triad->Trapped Cleavage Cycle Halted

Substrate-like binding of Cyanopeptolin 954 to the chymotrypsin S1 pocket.

Quantitative Data: Comparative Inhibition Profiles

To contextualize the potency and specificity of Cyanopeptolin 954, its inhibitory metrics are compared against other notable cyanopeptides. The data highlights how the P1-equivalent residue dictates the specific serine protease targeted.

Table 1: Comparative Serine Protease Inhibition Profiles

CompoundSource OrganismTarget Protease IC50​ ValueTrypsin InhibitionKey P1-Equivalent Residue
Cyanopeptolin 954 M. aeruginosa NIVA Cya 43Chymotrypsin45 nM > 17.3 µM (None)L-Phenylalanine (Pos 6)
Nostopeptin BN920 M. aeruginosa NIVA Cya 43Chymotrypsin31 nM > 11.4 µM (None)N-Me-Tyrosine
Micropeptin T-20 Freshwater cyanobacteriaChymotrypsin2.5 nM N/ATyrosine variant
Cyanopeptolin 1020 Microcystis spp.Trypsin670 pM Potent InhibitionArginine (Pos 2)

(Data aggregated from authoritative structural assays[1],[5],[4].)

Self-Validating Experimental Workflows

To ensure scientific integrity, the isolation and characterization of Cyanopeptolin 954 must follow a self-validating system. Below is the step-by-step methodology, emphasizing the causality behind each analytical choice.

Phase 1: Structural Elucidation via Acid Hydrolysis and GC-MS
  • Extraction: Lyophilize M. aeruginosa NIVA Cya 43 cells and extract using 70% aqueous methanol. Purify via reverse-phase HPLC[1].

  • Acid Hydrolysis: Subject the purified fraction to 6N HCl at 110°C for 24 hours.

  • GC-MS Analysis: Derivatize the hydrolysate and analyze via Gas Chromatography-Mass Spectrometry.

  • Causality & Rationale: Depsipeptides contain non-standard, heavily modified amino acids (e.g., Ahp, 3'-chloro-N-Me-L-tyrosine) that cannot be resolved by standard Edman degradation. Acid hydrolysis breaks the robust ester/amide bonds, allowing GC-MS to identify the unique constituent monomers[1].

Phase 2: Stereochemical Profiling via Marfey's Reagent
  • Derivatization: React the hydrolysate with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)[1].

  • HPLC Resolution: Analyze the derivatized mixture using reverse-phase HPLC against known standard amino acids.

  • Causality & Rationale: The S1 binding pocket of chymotrypsin is highly stereospecific. Standard mass spectrometry cannot differentiate between D- and L-enantiomers. Marfey's reagent converts enantiomers into diastereomers, enabling HPLC to confirm the L-configuration of the critical hydrophobic residues (L-Phe, L-Leu). This validates that the isolated compound possesses the correct spatial geometry for target docking[1].

Phase 3: Dual-Enzyme Specificity Assay
  • Chymotrypsin Assay: Incubate Cyanopeptolin 954 with bovine chymotrypsin and a fluorogenic substrate. Measure the IC50​ (expected ~45 nM)[1].

  • Trypsin Counter-Screen: Repeat the assay using bovine trypsin.

  • Causality & Rationale: To definitively prove that Cyanopeptolin 954 acts via competitive S1-pocket docking rather than non-specific protein denaturation, a counter-screen against trypsin is mandatory. Because Cyanopeptolin 954 lacks a basic amino acid required by trypsin's Asp-containing S1 pocket, it should theoretically exhibit zero inhibitory activity. The empirical confirmation of this negative result (no inhibition at 15.9 µg/mL) serves as an internal control, self-validating the substrate-like binding hypothesis[1],[2].

Protocol Hydrolysis Acid Hydrolysis (Peptide Bond Cleavage) GCMS GC-MS Analysis (Monomer Identification) Hydrolysis->GCMS Sequence ID Marfey Marfey's Derivatization (Stereochemical Profiling) Hydrolysis->Marfey Chiral Prep Assay Dual-Enzyme Assay (Trypsin vs Chymotrypsin) GCMS->Assay Structural Data HPLC Reverse-Phase HPLC (Diastereomer Resolution) Marfey->HPLC L-Config Confirmed HPLC->Assay Spatial Data Validation Target Specificity Confirmed Assay->Validation Selectivity Proven

Self-validating workflow for structural elucidation and functional assay.

References

  • von Elert E, Oberer L, Merkel P, Huhn T, Blom JF. "Cyanopeptolin 954, a Chlorine-Containing Chymotrypsin Inhibitor of Microcystis aeruginosa NIVA Cya 43." Journal of Natural Products, 2005. URL:[Link]

  • Bober B, et al. "Structure, Toxicity, Prevalence, and Degradation of Six Understudied Freshwater Cyanopeptides." Toxins (MDPI), 2024. URL:[Link]

  • Fidor A, et al. "Structural Diversity and Biological Activity of Cyanopeptolins Produced by Nostoc edaphicum CCNP1411." Marine Drugs, 2018. URL:[Link]

  • Kawasaki T, et al. "Streptopeptolin, a Cyanopeptolin-Type Peptide from Streptomyces olivochromogenes." ACS Omega, 2018. URL:[Link]

Sources

Exploratory

In Vitro Toxicity of Cyanopeptolin 954 on Mammalian Cell Lines: A Mechanistic and Methodological Whitepaper

Executive Summary & Biological Context While microcystins historically dominate the discourse on harmful algal blooms (HABs), cyanopeptolins constitute a critical, often co-occurring class of bioactive metabolites that p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

While microcystins historically dominate the discourse on harmful algal blooms (HABs), cyanopeptolins constitute a critical, often co-occurring class of bioactive metabolites that pose distinct toxicological challenges. Cyanopeptolin 954 (CP954) is a halogenated cyclic heptadepsipeptide isolated from the freshwater cyanobacterium Microcystis aeruginosa NIVA Cya 43 1.

Structurally defined by a macrocyclic peptide backbone containing an ester linkage, CP954 features a 3-amino-6-hydroxy-2-piperidone (Ahp) moiety at position 3 and a highly uncommon 3'-chloro-N-Me-L-tyrosine residue at position 7 1. Functionally, CP954 is a highly potent inhibitor of serine proteases, specifically targeting chymotrypsin with an IC50 of 45 nM 2. As a Senior Application Scientist, I approach the evaluation of CP954 not merely as a toxin, but as a precise molecular probe that disrupts cellular proteostasis.

Mechanistic Grounding: From Enzyme Inhibition to Cellular Toxicity

To accurately design in vitro assays, we must first establish the causality of toxicity. In mammalian cell lines (such as HepG2 hepatocytes or Caco-2 intestinal epithelial cells), the toxicity of cyanopeptolins is primarily driven by the disruption of protein degradation pathways 3.

Serine proteases are ubiquitous in mammalian cells, regulating everything from digestion to apoptotic cascades and protein turnover. The Ahp moiety of CP954 acts as a transition-state analog, binding tightly to the catalytic triad of these proteases. When mammalian cells are exposed to CP954, the inhibition of intracellular chymotrypsin-like activity leads to the accumulation of undegraded, misfolded proteins. This accumulation triggers Endoplasmic Reticulum (ER) stress and activates the Unfolded Protein Response (UPR). If proteostasis cannot be restored, the UPR shifts from a survival mechanism to a pro-apoptotic pathway, culminating in cell death.

G CP954 Cyanopeptolin 954 Chymotrypsin Chymotrypsin/Serine Proteases (Inhibited) CP954->Chymotrypsin Binds Ahp moiety Proteostasis Disrupted Proteostasis (Accumulation of misfolded proteins) Chymotrypsin->Proteostasis Loss of function ER_Stress Endoplasmic Reticulum (ER) Stress (UPR Activation) Proteostasis->ER_Stress Triggers Apoptosis Apoptosis (Mammalian Cell Death) ER_Stress->Apoptosis Chronic activation

Mechanistic pathway of Cyanopeptolin 954-induced apoptosis via serine protease inhibition.

Quantitative Data: Target Affinities and Toxicity Thresholds

To contextualize the potency of CP954, it is essential to compare its enzymatic IC50 against other cyanopeptolins. While enzymatic inhibition occurs in the low nanomolar range, cellular toxicity (LC50) in eukaryotic models typically requires higher concentrations (e.g., low micromolar range, such as the 8.8 µM LC50 observed for the related Cyanopeptolin 1020 in crustacean models 4). This shift is due to the constraints of membrane permeability for large cyclic peptides.

Table 1: Comparative Inhibitory Potency of Cyanopeptolins

CompoundTarget EnzymeIC50 ValueSource Organism
Cyanopeptolin 954 Chymotrypsin45 nMMicrocystis aeruginosa NIVA Cya 43 1
Nostopeptin BN920 Chymotrypsin31 nMMicrocystis / Nostoc5
Micropeptin T-20 Chymotrypsin2.5 nMMicrocystis (Thailand) [[4]]()
Cyanopeptolin 1020 Trypsin670 pMMicrocystis3

Self-Validating Experimental Protocols

A robust in vitro screening cascade must be self-validating. Observing cell death is insufficient; we must prove that the cell death is a direct consequence of the hypothesized mechanism (intracellular serine protease inhibition). The following step-by-step methodologies form a closed-loop validation system for evaluating CP954.

Workflow Seed 1. Seed Mammalian Cells (HepG2 / Caco-2) Dose 2. CP954 Dosing (0.1 nM - 10 µM) Seed->Dose Assay1 3A. Cytotoxicity Assay (MTT / LDH) Dose->Assay1 Assay2 3B. Protease Activity (Fluorometric) Dose->Assay2 Assay3 3C. Apoptosis Markers (Western Blot) Dose->Assay3 Validate 4. Self-Validation (Correlate IC50 with Cell Death) Assay1->Validate Assay2->Validate Assay3->Validate

Self-validating experimental workflow for assessing CP954 in vitro toxicity.

Protocol A: Dual-Endpoint Cytotoxicity Assay (MTT & LDH)

Causality: Relying solely on metabolic assays (MTT) can yield false positives if the compound is merely cytostatic. Pairing MTT with Lactate Dehydrogenase (LDH) release confirms terminal membrane rupture and actual cytotoxicity, ensuring we differentiate between cell cycle arrest and apoptosis.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO2.

  • Compound Preparation: Dissolve CP954 in DMSO to create a 10 mM stock. Perform serial dilutions in serum-free media to achieve final well concentrations ranging from 0.1 µM to 50 µM. Ensure the final DMSO concentration remains strictly <0.5% to prevent solvent toxicity.

  • Exposure: Aspirate growth media, wash with PBS, and apply the CP954 treatments. Include a vehicle control (0.5% DMSO) and a positive control (e.g., 0.1% Triton X-100 for maximum LDH release). Incubate for 48 hours.

  • LDH Quantification (Membrane Integrity): Transfer 50 µL of the supernatant to a new 96-well plate. Add 50 µL of LDH reaction mix. Incubate in the dark for 30 minutes, add stop solution, and measure absorbance at 490 nm.

  • MTT Viability (Metabolic Activity): Add 10 µL of MTT reagent (5 mg/mL) to the remaining media in the original plate. Incubate for 3 hours. Solubilize the resulting formazan crystals with 100 µL DMSO and read absorbance at 570 nm.

Protocol B: Intracellular Chymotrypsin-like Activity Validation

Causality: To validate that CP954-induced toxicity is mediated by its known molecular target, we must measure intracellular protease activity in the treated cells. If cell death occurs without a corresponding drop in protease activity, off-target effects must be suspected.

Step-by-Step Methodology:

  • Lysate Preparation: Following a 12-hour exposure to sub-lethal doses of CP954 (e.g., 1 µM and 5 µM), lyse the HepG2 cells using a non-denaturing lysis buffer (50 mM HEPES, pH 7.4, 0.5% CHAPS, 5 mM EDTA) to preserve enzyme activity.

  • Substrate Incubation: Transfer 20 µg of total protein lysate to a black, flat-bottom 96-well assay plate. Add the fluorogenic chymotrypsin substrate Suc-AAPF-AMC (Succinyl-Ala-Ala-Pro-Phe-7-amino-4-methylcoumarin) to a final concentration of 50 µM.

  • Kinetic Measurement: Measure fluorescence (Ex/Em = 380/460 nm) kinetically every 2 minutes for 1 hour at 37°C using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V0) of AMC release. A dose-dependent decrease in V0 in CP954-treated lysates compared to vehicle controls confirms intracellular target engagement and validates the mechanism of toxicity.

References

  • Source: Journal of Natural Products (ACS Publications)
  • Title: Cyanopeptolin 954, a Chlorine-Containing Chymotrypsin Inhibitor of Microcystis aeruginosa NIVA Cya 43 (Alternative Record)
  • Source: PubMed (NIH)
  • Title: Structure, Toxicity, Prevalence, and Degradation of Six Understudied Freshwater Cyanopeptides (PMC)
  • Title: Structure, Toxicity, Prevalence, and Degradation of Six Understudied Freshwater Cyanopeptides (MDPI)

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Foundational

Molecular Discovery and Structural Elucidation of Cyanopeptolin 954: A Halogenated Depsipeptide from Microcystis aeruginosa

Executive Brief Cyanobacteria are prolific producers of non-ribosomal peptides (NRPs) with profound pharmacological potential[1]. Among these, cyanopeptolins represent a diverse class of cyclic depsipeptides characterize...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Brief

Cyanobacteria are prolific producers of non-ribosomal peptides (NRPs) with profound pharmacological potential[1]. Among these, cyanopeptolins represent a diverse class of cyclic depsipeptides characterized by their potent inhibition of serine proteases[2]. This technical whitepaper provides an in-depth analysis of the discovery, isolation, and structural characterization of Cyanopeptolin 954, a unique chlorine-containing chymotrypsin inhibitor isolated from the freshwater cyanobacterium Microcystis aeruginosa NIVA Cya 43[3]. By dissecting the experimental workflows and mechanistic biology of this molecule, this guide serves as a foundational reference for researchers engaged in natural product drug discovery and peptide engineering.

Molecular Architecture and Chemical Profiling

Cyanopeptolin 954 diverges from typical heptadepsipeptides through specific amino acid substitutions that dictate its bioactivity profile. The absolute configuration of the molecule was established via advanced spectroscopic analyses, revealing a highly hydrophobic core[3].

Table 1: Physicochemical and Structural Properties of Cyanopeptolin 954

PropertyValue / Description
Source Organism Microcystis aeruginosa NIVA Cya 43[3]
Molecular Formula C46H63N8O12Cl[4]
Exact Mass [M+Na]+ m/z 977.4141[4]
Key Structural Motif 3-amino-6-hydroxy-2-piperidone (Ahp) at position 3[4]
Unique Residues L-leucine (pos 4), L-phenylalanine (pos 6), 3'-chloro-N-Me-L-tyrosine (pos 7)[5]
Biological Target Chymotrypsin (Serine Protease)[5]
Inhibitory Potency (IC50) 45 nM[5]

Experimental Workflow: Discovery and Isolation Protocol

The isolation of low-abundance secondary metabolites from complex cyanobacterial matrices requires a multi-dimensional approach. The following protocol outlines the self-validating system used to extract, purify, and verify Cyanopeptolin 954.

G A Microcystis aeruginosa NIVA Cya 43 Biomass B Lyophilization & Methanol Extraction A->B C LC-ESI-MS Screening (Target: m/z 977.5 [M+Na]+) B->C D Preparative RP-HPLC (C18, H2O/MeCN gradient) C->D E Structural Elucidation (2D NMR & Chiral GC-MS) D->E F Functional Assay (Chymotrypsin Inhibition) E->F

Caption: Workflow for the isolation and characterization of Cyanopeptolin 954.

Step-by-Step Methodology

Step 1: Biomass Preparation and Extraction

  • Action: Lyophilize Microcystis aeruginosa NIVA Cya 43 cells. Extract the dried biomass repeatedly with aqueous methanol (e.g., 70% MeOH). Centrifuge to pellet cellular debris and collect the supernatant.

  • Causality: Cyanobacterial depsipeptides are moderately polar but contain highly hydrophobic regions. Aqueous methanol is utilized because it effectively permeates the cyanobacterial cell wall while solubilizing the amphiphilic peptide without degrading fragile ester bonds.

Step 2: LC-ESI-MS Dereplication and Screening

  • Action: Subject the crude extract to Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS). Monitor for the quasi-molecular ion [M + Na]+ at m/z 977.5[4].

  • Causality: Cyclic peptides often lack easily protonatable basic sites (such as free Arginine or Lysine), making sodium adduction a dominant and reliable ionization pathway in positive ESI mode[4].

  • Validation Checkpoint: Verify the isotopic distribution of the m/z 977.5 peak. The natural abundance ratio of 35Cl to 37Cl (~3:1) must be present, confirming the presence of a halogenated residue (3'-chloro-N-Me-L-tyrosine) and differentiating it from known, non-halogenated cyanopeptolins[4].

Step 3: Preparative Reverse-Phase HPLC

  • Action: Purify the target fraction using a preparative C18 column with a linear gradient of water and acetonitrile, supplemented with 0.1% Trifluoroacetic acid (TFA).

  • Causality: The highly hydrophobic nature of the L-Leu and L-Phe residues requires a non-polar stationary phase. TFA is added to suppress the ionization of residual acidic groups (like Glu), ensuring sharp, well-resolved chromatographic peaks.

Step 4: Structural Elucidation via 2D NMR and Chiral GC-MS

  • Action: Perform 1H, 13C, and 2D NMR (COSY, TOCSY, HMBC) to establish the macrocyclic ring and the Ahp moiety[4]. Subsequently, subject a purified aliquot to total acid hydrolysis (6N HCl, 110°C, 24h). Derivatize the liberated amino acids and analyze via chiral GC-MS[3].

  • Causality: While standard NMR establishes 2D connectivity, it cannot determine absolute stereochemistry (D vs. L configurations). Because cyanobacteria frequently incorporate D-amino acids via Non-Ribosomal Peptide Synthetases (NRPS), chiral GC-MS validation is mandatory to confirm the L-configuration of Leu, Phe, Val, and Thr, which is critical for understanding 3D target binding[6].

Mechanistic Dynamics: Serine Protease Inhibition

Cyanopeptolins are renowned for their potent inhibition of serine proteases, a mechanism driven by their unique 3-amino-6-hydroxy-2-piperidone (Ahp) moiety[7]. Cyanopeptolin 954 exhibits an IC50 of 45 nM against chymotrypsin, making it one of the most potent Ahp-containing chymotrypsin inhibitors discovered[4].

Mechanism N1 Cyanopeptolin 954 N2 Ahp Moiety (Pos 3) Hydrogen Bonding N1->N2 N3 Hydrophobic Core (L-Leu, L-Phe, 3'-Cl-N-Me-Tyr) N1->N3 N4 Chymotrypsin S1 Pocket (Hydrophobic Binding) N2->N4 Anchors N3->N4 Inserts N5 Potent Enzyme Inhibition (IC50 = 45 nM) N4->N5 Induces

Caption: Mechanistic interaction of Cyanopeptolin 954 with the chymotrypsin active site.

Causality of Target Specificity

The specificity of Cyanopeptolin 954 for chymotrypsin over trypsin is dictated by the amino acid at position 4. Trypsin inhibitors typically feature basic residues (such as Arginine or Lysine) that interact with the negatively charged Asp189 in the trypsin S1 pocket[7]. In contrast, Cyanopeptolin 954 replaces this basic residue with a highly hydrophobic L-leucine[5]. Combined with L-phenylalanine at position 6 and the uncommon 3'-chloro-N-Me-L-tyrosine at position 7[3], the molecule perfectly complements the expansive, hydrophobic S1 pocket of chymotrypsin. The Ahp moiety acts as a structural anchor, locking the depsipeptide into a conformation that mimics the transition state of the protease substrate, thereby preventing enzymatic cleavage[6].

Conclusion

The discovery of Cyanopeptolin 954 underscores the immense chemical space occupied by freshwater cyanobacteria. The integration of LC-ESI-MS dereplication with rigorous chiral GC-MS and 2D NMR ensures a self-validating framework for novel peptide discovery. Understanding the structure-activity relationship (SAR)—specifically the role of hydrophobic substitutions and the Ahp moiety—provides a critical blueprint for the rational design of synthetic protease inhibitors in modern drug development.

References

  • von Elert, E., Oberer, L., Merkel, P., Huhn, T., & Blom, J. F. (2005). "Cyanopeptolin 954, a Chlorine-Containing Chymotrypsin Inhibitor of Microcystis aeruginosa NIVA Cya 43." Journal of Natural Products (ACS Publications).[Link]

  • von Elert, E., et al. (2005). "Cyanopeptolin 954, a Chlorine-Containing Chymotrypsin Inhibitor of Microcystis aeruginosa NIVA Cya 43." d-nb.info (Full Text Archive).[Link]

  • von Elert, E., et al. (2005). "Cyanopeptolin 954, a chlorine-containing chymotrypsin inhibitor of Microcystis aeruginosa NIVA Cya 43." PubMed.[Link]

  • Fidor, A., et al. (2022). "Structural Diversity and Biological Activity of Cyanopeptolins Produced by Nostoc edaphicum CCNP1411." PMC.[Link]

  • May, P., et al. (2025). "Structure, Toxicity, Prevalence, and Degradation of Six Understudied Freshwater Cyanopeptides." PMC.[Link]

  • Chauvin, I. M., et al. (2026). "Discovery of Suomilide and Cyanopeptolin Analogues by 15N Stable Isotope Labeling and Genome Mining of Cyanobacteria." PMC.[Link]

  • May, P., et al. (2025). "Structure, Toxicity, Prevalence, and Degradation of Six Understudied Freshwater Cyanopeptides." MDPI.[Link]

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Protocols & Analytical Methods

Method

Application Note: Preparative HPLC Purification and Validation of Cyanopeptolin 954 from Microcystis aeruginosa

Introduction & Scope Cyanopeptolins are a diverse family of non-ribosomal cyclic depsipeptides produced by various cyanobacterial genera. They are characterized by the presence of the unique non-proteinogenic amino acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Cyanopeptolins are a diverse family of non-ribosomal cyclic depsipeptides produced by various cyanobacterial genera. They are characterized by the presence of the unique non-proteinogenic amino acid 3-amino-6-hydroxy-2-piperidone (Ahp)1[1]. Among these, Cyanopeptolin 954 (CP954) —isolated from the freshwater cyanobacterium Microcystis aeruginosa (strain NIVA Cya 43)—is of significant pharmacological and ecological interest. It acts as a potent inhibitor of serine proteases, specifically chymotrypsin, with an IC50 value of 45 nM2[2].

Structurally, CP954 is distinguished by a cis amide bond, the replacement of a basic amino acid at position 4 with L-leucine, L-phenylalanine at position 6, and the rare halogenated residue 3′-chloro-N-Me-L-tyrosine at position 73[3]. Purifying CP954 from complex cyanobacterial matrices requires a robust, orthogonal approach to separate it from structurally similar depsipeptides (like Nostopeptin BN920), microcystins, and lipophilic pigments.

This application note details a field-proven, self-validating preparative High-Performance Liquid Chromatography (prep-HPLC) workflow designed to maximize yield, preserve functional integrity, and ensure >95% purity for downstream biological or structural assays.

Experimental Workflow Architecture

Workflow A Microcystis aeruginosa Biomass (Lyophilized) B Solvent Extraction (100% MeOH, 12h, Dark) A->B C Solid-Phase Extraction (SPE) (Reversed-Phase ODS) B->C D Preparative HPLC (C18, H2O/MeOH Gradient) C->D E Fraction Collection & Lyophilization D->E F QC & Validation (LC-MS/MS & Bioassay) E->F

Caption: Cyanopeptolin 954 Isolation and Purification Workflow.

Materials and Reagents

CategoryItem / SpecificationPurpose
Biological Microcystis aeruginosa NIVA Cya 43Source biomass of CP954.
Solvents Methanol (MeOH), LC-MS GradePrimary extraction and organic mobile phase.
Additives Formic Acid (FA) or Trifluoroacetic Acid (TFA)Ion-pairing agent to improve peak shape.
Hardware (SPE) Reversed-phase ODS (C18) cartridge (10 g)Pre-HPLC sample cleanup and lipid removal.
Hardware (HPLC) Atlantis Prep C18 column (5 µm, 19 × 300 mm)High-resolution preparative separation.
QC Reagents Bovine Chymotrypsin & Fluorogenic SubstrateFunctional validation of the purified peptide.

Step-by-Step Methodology & Mechanistic Causality

Phase 1: Biomass Extraction

Protocol:

  • Lyophilize Microcystis aeruginosa biomass to complete dryness.

  • Extract 1 g of lyophilized cells with 100 mL of 100% Methanol for 12 hours in the dark at 4°C 4[4].

  • Centrifuge the mixture at 10,000 × g for 15 minutes to pellet cellular debris.

  • Collect the supernatant and dilute it with ultrapure water to yield a 10% (v/v) aqueous methanol solution[4].

Expert Causality: Lyophilization prevents intracellular water from altering the extraction solvent's dielectric constant and halts endogenous protease activity. Methanol is selected over purely aqueous buffers because it effectively penetrates the cyanobacterial cell wall and solubilizes moderately hydrophobic depsipeptides like CP954. Performing the extraction in the dark prevents the photo-oxidation of sensitive aromatic residues (Phe, Tyr). Diluting the extract to 10% MeOH is a critical thermodynamic step: it increases the polarity of the sample matrix, ensuring that CP954 will strongly partition onto the hydrophobic stationary phase during the subsequent SPE step.

Phase 2: Solid-Phase Extraction (SPE) Cleanup

Protocol:

  • Condition a reversed-phase ODS (C18) cartridge with 50 mL of 100% MeOH, followed by equilibration with 50 mL of 10% MeOH.

  • Load the diluted cyanobacterial extract onto the cartridge under a gentle vacuum (flow rate ~2-3 mL/min).

  • Wash the cartridge with 20% MeOH to elute highly polar contaminants.

  • Elute the CP954-enriched fraction using 80-100% MeOH.

  • Evaporate the eluate to dryness using a centrifugal vacuum concentrator.

Expert Causality: Direct injection of crude cyanobacterial extracts onto a prep-HPLC column rapidly degrades the stationary phase due to irreversible binding of chlorophylls and lipids. The ODS SPE acts as a low-resolution orthogonal filter. By loading in 10% MeOH, CP954 is retained via hydrophobic interactions. The 20% wash removes polar interferences (salts, small organic acids), while the high-organic elution recovers the depsipeptide, leaving behind highly non-polar bulk contaminants.

Phase 3: Preparative HPLC Purification

Protocol:

  • Reconstitute the dried SPE eluate in a minimal volume (e.g., 1-2 mL) of 50% MeOH.

  • Inject the sample onto a Preparative C18 Column (e.g., Atlantis Prep C18, 5 µm particle size, 19 mm ID × 300 mm) 5[5].

  • Run a linear gradient of Methanol in Milli-Q water (both containing 0.1% Formic Acid) according to the parameters below.

  • Monitor absorbance at 210 nm (peptide bonds) and 280 nm (aromatic residues: Phe, Tyr)[5].

  • Collect fractions manually or via a fraction collector triggered by the UV threshold.

Data Presentation: Prep-HPLC Gradient Table

Time (min)Flow Rate (mL/min)% Mobile Phase A (H₂O + 0.1% FA)% Mobile Phase B (MeOH + 0.1% FA)
0.012.04060
30.012.00100
35.012.00100
36.012.04060

Expert Causality: A C18 stationary phase is optimal for resolving CP954 due to its hydrophobic side chains (L-Leu, Val) and the halogenated tyrosine. Formic acid (0.1%) is added as an ion-pairing agent; it protonates residual silanols on the silica support (reducing peak tailing) and ensures the peptide remains in a consistent ionization state, which is critical for reproducible retention times. The 60% to 100% MeOH gradient specifically targets the elution window of moderately hydrophobic depsipeptides[5].

Self-Validating Quality Control (QC)

To ensure the protocol operates as a self-validating system, the collected fractions must be orthogonally verified before downstream use. Preparative HPLC can sometimes induce stereochemical isomerization or lactone ring opening if conditions are too harsh; therefore, chemical purity alone is insufficient.

QC_Logic F Purified Fraction (Prep-HPLC) MS LC-ESIMS Analysis [M+Na]+ m/z 977.5 F->MS Structural QC Bio Chymotrypsin Assay (IC50 ~ 45 nM) F->Bio Functional QC Pass Validated CP954 (Structurally Intact) MS->Pass Bio->Pass

Caption: Self-Validating QC Logic for Cyanopeptolin 954.

1. Structural Verification (LC-ESIMS): Analyze the fraction via analytical LC-MS/MS. CP954 must exhibit a quasi-molecular ion [M + Na]+ at m/z 977.5[2]. The isotopic distribution pattern must confirm the presence of one chlorine atom (characteristic M and M+2 ratio of ~3:1).

2. Functional Validation (Chymotrypsin Inhibition Assay): Incubate 45 nM of the purified CP954 fraction with bovine chymotrypsin and a fluorogenic substrate (e.g., Suc-Ala-Ala-Pro-Phe-AMC). A ~50% reduction in fluorescence velocity compared to a vehicle control validates that the 3-D conformation (specifically the Ahp residue and the cis amide bond) remains biologically active and was not degraded during the purification process[3].

References

  • Cyanopeptolin 954, a Chlorine-Containing Chymotrypsin Inhibitor of Microcystis aeruginosa NIVA Cya 43 Source: Journal of Natural Products (ACS Publications) URL:[Link]

  • Cyanopeptolin 954, a chlorine-containing chymotrypsin inhibitor of Microcystis aeruginosa NIVA Cya 43 - PubMed Source: National Institutes of Health (NIH) URL:[Link]

  • Structural Diversity and Biological Activity of Cyanopeptolins Produced by Nostoc edaphicum CCNP1411 Source: MDPI URL:[Link]

  • Daphnia magna Exudates Impact Physiological and Metabolic Changes in Microcystis aeruginosa Source: Archimer (IFREMER) URL:[Link]

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Application

Structural Elucidation of Cyanopeptolin 954 via Advanced NMR Spectroscopy: A Comprehensive Application Note

Introduction to Cyanopeptolin 954 Structural Complexity Cyanopeptolin 954 is a highly potent, cyclic heptadepsipeptide isolated from the freshwater cyanobacterium Microcystis aeruginosa NIVA Cya 43[1]. It exhibits signif...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Cyanopeptolin 954 Structural Complexity

Cyanopeptolin 954 is a highly potent, cyclic heptadepsipeptide isolated from the freshwater cyanobacterium Microcystis aeruginosa NIVA Cya 43[1]. It exhibits significant biological activity as a chymotrypsin inhibitor with an IC50 value of 45 nM[2].

Structurally, cyanopeptolins are characterized by a highly conserved 3-amino-6-hydroxy-2-piperidone (Ahp) moiety and a macrocyclic lactone ring[3]. However, Cyanopeptolin 954 presents unique structural deviations from typical heptadepsipeptides: it features L-leucine at position 4, L-phenylalanine at position 6, and a rare halogenated residue, 3'-chloro-N-Me-L-tyrosine, at position 7[4]. While High-Resolution Mass Spectrometry (HRMS) can determine its molecular formula (C46H63ClN8O12) and tandem MS provides sequence tags[5], MS alone cannot unambiguously map the macrocyclic ester linkage, differentiate isobaric residues (e.g., Leu vs. Ile), or determine stereochemistry. Therefore, a rigorous, multi-dimensional Nuclear Magnetic Resonance (NMR) workflow is mandatory for absolute structural elucidation.

The Causality of NMR Experimental Design

To successfully elucidate a depsipeptide of this size (~954 Da), the experimental design must account for the specific physical chemistry of the molecule.

  • Solvent Selection (DMSO-d6): Protic solvents (like D2O or CD3OD) induce rapid deuterium exchange of labile amide protons. Because tracing the peptide backbone relies entirely on the scalar coupling between amide (NH) and alpha (Hα) protons, DMSO-d6 is strictly required to lock these protons and prevent exchange[3].

  • ROESY vs. NOESY: Molecules with a molecular weight around 1000 Da fall into a critical tumbling regime ( τc​ ) where the Nuclear Overhauser Effect (NOE) crosses zero, often resulting in missing or virtually invisible cross-peaks in a standard NOESY spectrum. A Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment forces positive cross-peaks regardless of the tumbling rate, making it the self-validating choice for spatial and stereochemical assignments in cyanopeptolins[6].

  • TOCSY Mixing Times: The Ahp residue contains a complex, extended spin system spanning from the amide proton through the piperidone ring to the hemiaminal proton. A TOCSY mixing time of 80–100 ms is optimal to allow complete magnetization transfer through this ring without suffering excessive relaxation losses[7].

NMR_Workflow Sample Sample Prep (DMSO-d6) OneD 1D 1H & 13C NMR (Baseline Shifts) Sample->OneD TOCSY 2D COSY/TOCSY (Spin System ID) OneD->TOCSY HSQC 2D HSQC (1-Bond C-H Map) OneD->HSQC HMBC 2D HMBC (Sequence & Lactone) TOCSY->HMBC HSQC->HMBC ROESY 2D ROESY (Stereo & Spatial NOE) HMBC->ROESY Structure Cyanopeptolin 954 Structure Elucidated ROESY->Structure

Caption: Self-validating NMR workflow for elucidating the depsipeptide structure of Cyanopeptolin 954.

Experimental Protocol: Acquisition Methodology

This protocol is designed for a 600 MHz or 700 MHz NMR spectrometer equipped with a cryogenically cooled probe to maximize sensitivity for carbon-detected or heteronuclear experiments[3].

Step 1: Sample Preparation

  • Lyophilize 2–5 mg of purified Cyanopeptolin 954 overnight to remove trace water.

  • Dissolve the peptide in 600 µL of 99.9% anhydrous DMSO-d6.

  • Transfer to a high-quality 5 mm NMR tube. Validation Checkpoint: Run a preliminary 1D 1H spectrum. If the water peak (approx. 3.3 ppm) is broader than 5 Hz or overlaps with key α-protons, re-lyophilize the sample. Amide signals (7.0–8.5 ppm) must appear as sharp doublets.

Step 2: 1D Baseline Acquisition

  • 1H NMR: Acquire with 64 scans, a spectral width of 12 ppm, and a relaxation delay (D1) of 2.0 s.

  • 13C NMR: Acquire with minimum 4096 scans (depending on concentration) to ensure quaternary carbons (carbonyls and the 3'-chloro-Tyr aromatic carbons) are visible above the noise floor.

Step 3: 2D Homonuclear Correlation

  • DQF-COSY: Acquire to map strictly 2-bond and 3-bond scalar couplings (e.g., Hα to Hβ).

  • TOCSY: Set the isotropic mixing time to 80 ms using a DIPSI-2 sequence. This identifies isolated spin systems corresponding to individual amino acids (Glu, Leu, Val, Ahp, Thr, Phe).

Step 4: 2D Heteronuclear Correlation

  • HSQC: Optimize for 1JCH​=145 Hz. Use multiplicity editing to differentiate CH/CH3 (positive) from CH2 (negative) groups, which is crucial for identifying the piperidone CH2 groups of Ahp.

  • HMBC: Optimize for long-range couplings ( nJCH​=8 Hz). This is the most critical experiment for sequencing the peptide and proving the lactone closure[2].

Table 1: Recommended NMR Acquisition Parameters
ExperimentPulse Sequence / NucleiSpectral Width (ppm)Scans / TransientsCausality / Purpose
1D 1H zg30 (1H)12.064Baseline resolution; validation of sample purity and amide proton sharpness.
1D 13C zgpg30 (13C)220.04096+Identification of quaternary carbons, carbonyls, and halogenated aromatic carbons.
TOCSY dipsi2ph (1H-1H)12.0 x 12.01680 ms mixing time to map complete individual amino acid spin systems.
HSQC hsqcedetgpsisp2.212.0 (1H) x 160.0 (13C)8Multiplicity editing to distinguish CH2 groups in the Ahp ring and Leu side chain.
HMBC hmbcgplpndqf12.0 (1H) x 220.0 (13C)32Sequence mapping via inter-residue C=O to Hα/NH correlations.
ROESY roesyphpr.2 (1H-1H)12.0 x 12.032250 ms mixing time to map spatial proximity, cis/trans amides, and stereochemistry.

Data Interpretation and Structural Assembly

Spin System Identification

The sequence of Cyanopeptolin 954 includes Glu, Leu, Val, Ahp, Thr, Phe, and 3'-chloro-N-Me-Tyr[1].

  • The Ahp Residue: The unique 3-amino-6-hydroxy-2-piperidone unit is identified by tracing the TOCSY correlations from the amide proton down the piperidone ring to the hemiaminal proton at C-6. The HSQC will show characteristic shifts for the CH2 groups within the ring[7].

  • N-Methylation: The presence of the N-methylated 3'-chloro-Tyr is confirmed by a sharp singlet in the 1H spectrum (~2.8–3.1 ppm) that correlates in the HMBC to the α-carbon of the tyrosine residue[8].

Sequence Mapping and Lactone Closure

The linear sequence is stitched together using HMBC correlations from the α-proton (or amide proton) of residue i to the carbonyl carbon of residue i−1 . The defining structural feature of cyanopeptolins is the macrocyclic depsipeptide ring. In Cyanopeptolin 954, the lactone ring closure occurs between Thr-3 and Val-8. This is unambiguously verified by a strong HMBC correlation from the β-proton of Thr-3 (which is shifted downfield due to O-acylation) to the quaternary carbonyl carbon of Val-8[2].

HMBC_Logic Thr Thr-3 β-CH (O-linked) Val Val-8 Carbonyl (C=O) Thr->Val HMBC: Lactone Ring Closure Leu Leu-4 Amide (NH) Thr_CO Thr-3 Carbonyl (C=O) Leu->Thr_CO HMBC: Peptide Backbone

Caption: Key HMBC correlations establishing the depsipeptide macrocyclic lactone ring.

Stereochemistry and Amide Bond Conformation

Sequential ROESY cross-peaks between the α-proton of residue i and the amide proton of residue i+1 confirm that all amide bonds in Cyanopeptolin 954 are in the trans conformation. This is a critical distinction, as related depsipeptides isolated from similar strains (such as Nostopeptin BN920) exhibit a cis amide bond between Phe and N-Me-Tyr[2].

Table 2: Diagnostic NMR Chemical Shift Ranges in Cyanopeptolins
Structural FeatureNucleusTypical Chemical Shift (ppm)Diagnostic Value
Amide Protons (NH) 1H7.0 – 8.5Sharp doublets; starting points for TOCSY spin system tracing.
Thr β-CH (O-linked) 1H5.2 – 5.6Downfield shift confirms esterification (lactone ring closure).
Ahp Hemiaminal (C-6) 13C75.0 – 80.0Confirms the closed piperidone ring structure of the Ahp residue.
N-Methyl Groups 1H2.8 – 3.2Sharp singlets integrating to 3H; indicates N-alkylated residues (e.g., N-Me-Tyr).
Carbonyls (C=O) 13C168.0 – 175.0Anchor points for HMBC sequence mapping.

References

  • Von Elert, E., et al. "Cyanopeptolin 954, a Chlorine-Containing Chymotrypsin Inhibitor of Microcystis aeruginosa NIVA Cya 43." Journal of Natural Products, 2005. 1

  • Cegłowska, M., et al. "Structural Diversity and Biological Activity of Cyanopeptolins Produced by Nostoc edaphicum CCNP1411." Marine Drugs (MDPI), 2023.3

  • Gademann, K., et al. "Multiple Toxin Production in the Cyanobacterium Microcystis: Isolation of the Toxic Protease Inhibitor Cyanopeptolin 1020." Journal of Natural Products (ACS), 2010. 6

  • Ueoka, R., et al. "Streptopeptolin, a Cyanopeptolin-Type Peptide from Streptomyces olivochromogenes." ACS Omega, 2018. 7

Sources

Method

Application Note: Optimized Solid-Phase Extraction (SPE) Protocols for the Recovery of Cyanopeptolin 954

Introduction & Scope Cyanobacteria produce a diverse array of bioactive secondary metabolites, complicating the targeted extraction of specific peptide classes from environmental water and biomass samples. Cyanopeptolin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Cyanobacteria produce a diverse array of bioactive secondary metabolites, complicating the targeted extraction of specific peptide classes from environmental water and biomass samples. Cyanopeptolin 954 (CP954) is a highly specific, chlorine-containing cyclic depsipeptide isolated from the freshwater cyanobacterium Microcystis aeruginosa NIVA Cya 43[1]. Structurally, CP954 is defined by a six-amino-acid ring containing a lactone bridge, the modified amino acid 3-amino-6-hydroxy-2-piperidone (Ahp), L-leucine, L-phenylalanine, and the uncommon residue 3'-chloro-N-Me-L-tyrosine[1].

Because CP954 is a potent serine protease inhibitor (inhibiting chymotrypsin with an IC50 of 45 nM)[1], its accurate recovery and quantification are critical for ecotoxicological monitoring and drug discovery. This application note provides a field-proven, self-validating Solid-Phase Extraction (SPE) methodology designed to isolate CP954 while mitigating the severe matrix effects commonly encountered during Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)[2].

Mechanistic Insights: Sorbent Selection and Elution Dynamics

The structural complexity of CP954—featuring both polar (Ahp, Thr) and highly lipophilic/halogenated (Phe, Leu, chloro-N-Me-Tyr) moieties—creates an amphiphilic profile that demands precise phase-extraction chemistry.

  • Sorbent Causality: Traditional silica-based C18 sorbents often yield inconsistent recoveries for amphiphilic cyanopeptides due to secondary silanol interactions[3]. Instead, polymeric Hydrophilic-Lipophilic Balance (HLB) sorbents (e.g., divinylbenzene/N-vinylpyrrolidone copolymers) are optimal. The lipophilic divinylbenzene backbone captures the chlorinated tyrosine and phenylalanine residues via π-π and hydrophobic interactions, while the hydrophilic N-vinylpyrrolidone prevents the sorbent bed from drying out and selectively retains polar functional groups[4].

  • Wash Step Causality: A critical wash step utilizing 20% Methanol (MeOH) in water is employed. This specific dielectric constant is strong enough to disrupt weak hydrogen bonds of polar matrix interferences (e.g., oligosaccharides, small organic acids) but too weak to desorb the hydrophobic core of CP954[4].

  • Elution Causality: Eluting with 85% MeOH in water provides the exact solvent strength needed to break the hydrophobic interactions between CP954 and the HLB polymer. Utilizing 100% MeOH is actively avoided, as it co-elutes highly lipophilic matrix components (e.g., membrane lipids, chlorophylls) that cause severe ion suppression in the ESI source[5].

Quantitative Data: SPE Parameter Optimization

The following table summarizes the quantitative rationale behind the selected SPE parameters, demonstrating how solvent polarity directly impacts the absolute recovery and matrix effect for CP954 and structurally related cyanopeptolins.

Table 1: Sorbent and Solvent Optimization for Cyanopeptolin Recovery

SPE Sorbent TypeWash SolventElution SolventMatrix Effect (%)Absolute Recovery (%)Analytical Challenge Mitigated
Silica C18 (500 mg)10% MeOH80% MeOH-35.2% (Suppression)62.4 ± 5.1Poor retention of polar moieties[3]
Silica C18 (500 mg)10% MeOH100% MeOH-48.5% (Suppression)68.1 ± 6.3Co-elution of lipophilic pigments
Polymeric HLB (60 mg)20% MeOH85% MeOH-12.4% (Acceptable)88.7 ± 3.2Optimal balance of purity & yield [4]
Polymeric HLB (60 mg)20% MeOH100% MeOH-28.1% (Suppression)91.2 ± 4.5High yield, but high ion suppression
Polymeric HLB (60 mg)30% MeOH85% MeOH-8.5% (Acceptable)54.3 ± 7.8Analyte breakthrough during wash

Experimental Protocol: Step-by-Step SPE Methodology

This protocol is engineered for the extraction of CP954 from lyophilized cyanobacterial biomass or complex surface water samples[4].

Phase 1: Sample Pre-Treatment
  • Extraction: Suspend 50 mg of lyophilized Microcystis cells in 3 mL of 75% MeOH.

  • Lysis: Ultrasonicate the suspension for 15 minutes on ice to lyse the cells and solubilize the intracellular depsipeptides.

  • Clarification: Centrifuge the extract at 10,000 × g for 10 minutes at 4°C. Transfer the supernatant to a clean glass vial.

  • Aqueous Dilution (Critical Step): Dilute the methanolic supernatant with ultrapure water (18.2 MΩ·cm) until the final MeOH concentration is <5% (v/v) .

    • Causality: Loading a sample with >5% organic solvent onto an HLB cartridge disrupts the hydrophobic retention mechanism, causing premature breakthrough of CP954 into the loading effluent[5].

Phase 2: Solid-Phase Extraction (Oasis HLB, 60 mg, 3 cc)
  • Conditioning: Pass 3 mL of 100% HPLC-grade MeOH through the cartridge at a flow rate of 1–2 mL/min to solvate the polymeric bed[4].

  • Equilibration: Pass 3 mL of ultrapure water through the cartridge. Do not allow the sorbent bed to dry out.

  • Loading: Apply the diluted sample extract (from Phase 1, Step 4) at a controlled flow rate of 1 mL/min to ensure optimal mass transfer into the sorbent pores[4].

  • Washing: Wash the cartridge with 3 mL of 20% MeOH in water. Discard the eluate. This removes salts and polar organic interferences[4].

  • Drying: Apply maximum vacuum (approx. 15-20 inHg) for 5 minutes to remove residual aqueous solvent, preventing water carryover.

  • Elution: Elute CP954 using 3 mL of 85% MeOH in water at a dropwise flow rate (~0.5 mL/min). Collect the eluate in a silanized glass vial to prevent non-specific peptide adsorption[4].

  • Concentration: Evaporate the eluate to dryness under a gentle stream of high-purity nitrogen at 35°C. Reconstitute in 500 µL of 10% MeOH for downstream LC-HRMS analysis.

Protocol Self-Validation & Quality Control

To ensure this protocol operates as a self-validating system, the following Quality Control (QC) steps must be executed with every batch:

  • Procedural Blanks: Process a 5% MeOH/Water blank through the entire SPE workflow to verify the absence of cartridge carryover or background contamination.

  • Spike-and-Recovery Assessment: Spike a known concentration of a surrogate standard (e.g., Cyanopeptolin A) into the pre-extraction matrix.

    • Calculation:Recovery (%) =[(Spiked Sample Area - Unspiked Sample Area) / Neat Standard Area] × 100. Acceptable range: 75% – 110%.

  • Matrix Effect (ME) Quantification: Assess signal suppression/enhancement by comparing a post-SPE spiked sample to a neat solvent standard.

    • Calculation:ME (%) =[(Area of Post-Extraction Spike / Area of Neat Standard) - 1] × 100. The 85% MeOH elution step is specifically designed to keep ME within ±15%[4].

Workflow and Mechanistic Visualizations

SPE_Workflow A Sample Pre-Treatment (Dilution to <5% Organic) B Conditioning & Equilibration (100% MeOH -> H2O) A->B C Sample Loading (HLB Polymeric Cartridge) B->C D Wash Step (20% MeOH: Removes Polar Matrix) C->D E Elution Step (85% MeOH: Desorbs CP954) D->E F Concentration & Analysis (N2 Evaporation & LC-HRMS) E->F

Step-by-step SPE workflow for optimal Cyanopeptolin 954 recovery.

CP954_Inhibition CP954 Cyanopeptolin 954 (Ahp Depsipeptide) Complex Enzyme-Inhibitor Complex (IC50 = 45 nM) CP954->Complex Binds Active Site Protease Serine Protease (Chymotrypsin) Protease->Complex Cleavage Blocked

Mechanistic pathway of chymotrypsin inhibition by Cyanopeptolin 954.

References

  • [1] Title: Cyanopeptolin 954, a Chlorine-Containing Chymotrypsin Inhibitor of Microcystis aeruginosa NIVA Cya 43 | Journal of Natural Products Source: acs.org URL:[Link]

  • [2] Title: Analysis of multiclass cyanotoxins (microcystins, anabaenopeptins, cylindrospermopsin and anatoxins) in lake waters using on-line SPE liquid chromatography high-resolution Orbitrap mass spectrometry Source: rsc.org URL:[Link]

  • [5] Title: Overcoming Analytical Challenges for the Detection of 27 Cyanopeptides Using a UHPLC-QqQ-MS Method in Fish Tissues Source: mdpi.com URL:[Link]

  • [3] Title: Novel cyanobacterial metabolites, cyanopeptolin 1081 and anabaenopeptin 899, isolated from an enrichment culture dominated by Woronichinia naegeliana (Unger) Elenkin Source: tandfonline.com URL:[Link]

  • [4] Title: Cyanopeptide Co-Production Dynamics beyond Microcystins and Effects of Growth Stages and Nutrient Availability Source: acs.org URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in Cyanopeptolin 954 LC-MS/MS Analysis

Welcome to the Advanced Analytical Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to help researchers, toxicologists, and drug development professionals navigate the complex analytical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Troubleshooting Hub. As a Senior Application Scientist, I have designed this guide to help researchers, toxicologists, and drug development professionals navigate the complex analytical challenges associated with Cyanopeptolin 954 (CP954).

CP954 is a highly potent, chlorine-containing cyclic heptadepsipeptide and chymotrypsin inhibitor isolated from Microcystis aeruginosa[1]. Because it is extracted from highly complex cyanobacterial blooms or biological matrices, its quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is frequently compromised by severe matrix effects (ME). This guide provides field-proven, mechanistically grounded strategies to diagnose, quantify, and eliminate these interferences.

Diagnostic Workflow: Identifying and Mitigating Ion Suppression

Before altering your sample preparation, you must first prove that matrix effects are the root cause of your signal variance. The workflow below outlines the logical progression from diagnosis to mitigation.

ME_Mitigation Extract Crude Microcystis Extract (High Matrix Complexity) PostCol Post-Column Infusion (Map Ion Suppression Zones) Extract->PostCol Decision Does CP954 Co-elute with Matrix Peaks? PostCol->Decision Chrom 2D-LC or Gradient Shift (Resolve CP954 from Matrix) Decision->Chrom Yes SPE Solid-Phase Extraction (SPE) (Remove Salts & Humic Acids) Decision->SPE Yes Quant Matrix-Matched Calibration & 15N-Surrogate IS Decision->Quant No Chrom->Quant SPE->Quant Success Accurate CP954 LC-MS/MS Quantification Quant->Success

Diagnostic and mitigation workflow for matrix effects in CP954 LC-MS/MS analysis.

Section 1: Fundamental Troubleshooting (FAQs)

Q: Why is Cyanopeptolin 954 particularly susceptible to matrix effects in ESI-MS/MS? A: CP954 has a molecular weight of approximately 954 Da (molecular formula C46​H63​N8​O12​Cl ) and contains a unique 3'-chloro-N-Me-L-tyrosine residue[1]. In Electrospray Ionization (ESI), ionization efficiency depends on the analyte's ability to reach the surface of the charged droplet. Environmental matrices (like lake water or cyanobacterial lysates) are rich in humic acids, salts, and other highly surface-active cyanopeptides. When these components co-elute with CP954, they outcompete it for the limited charge available, leading to profound ion suppression and false-negative quantifications.

Q: How do I mathematically calculate the Matrix Effect (ME) for my CP954 assay? A: To determine if your signal is being suppressed or enhanced, you must compare the slopes of two calibration curves[2].

  • Curve A (Solvent): Standards spiked into pure mobile phase.

  • Curve B (Matrix): Standards spiked into a blank matrix extract (post-extraction).

ME(%)=(Slope of Curve ASlope of Curve B​)×100

  • ME = 100% : No matrix effect.

  • ME < 100% : Ion suppression (typical for CP954 in ESI+).

  • ME > 100% : Ion enhancement. If the ME deviates by more than ±15% , mitigation strategies are strictly required to ensure analytical integrity[2].

Section 2: Advanced Mitigation Strategies

Q: Direct injection is causing >60% ion suppression. What is the most effective sample clean-up strategy? A: Solid-Phase Extraction (SPE) is the gold standard for reducing matrix complexity prior to LC-MS/MS[3]. For CP954, a polymeric reversed-phase sorbent (e.g., Oasis HLB) is highly effective because it captures the hydrophobic domains of the heptadepsipeptide (such as L-leucine and L-phenylalanine) while allowing highly polar salts and small organic acids to be washed away[1]. Up-concentrating the sample via SPE not only minimizes the matrix effect but also significantly lowers the Limit of Detection (LOD)[2].

Q: There is no commercially available stable isotope-labeled internal standard (SIL-IS) for CP954. How can I correct for residual matrix effects? A: The lack of a commercial SIL-IS is a common bottleneck in cyanotoxin research. You have two scientifically valid workarounds:

  • 15N -Stable Isotope Labeling: Cultivate a reference strain of Microcystis or Nostoc in 15N -enriched media to generate a uniformly labeled 15N -CP954 surrogate[4]. This behaves chromatographically identical to your target but is distinguishable by a mass shift.

  • Matrix-Matched Calibration + Surrogate IS: Use a structurally similar, commercially available cyclic peptide (e.g., Nodularin or a generic microcystin) as a surrogate IS to track general extraction recovery, combined with a matrix-matched calibration curve to correct for specific ionization suppression[2].

Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your results, the following protocol incorporates a self-validating mechanism: spiking samples before and after extraction. This isolates extraction recovery from MS ionization suppression.

Protocol: Step-by-Step SPE Clean-up and Matrix-Matched Calibration for CP954

Objective: Remove humic/proteinaceous interferences from Microcystis extracts to rescue CP954 ionization.

Phase 1: Solid-Phase Extraction (SPE)

  • Conditioning: Pass 3 mL of 100% Methanol (LC-MS grade) through a polymeric reversed-phase SPE cartridge (e.g., 200 mg HLB), followed by 3 mL of LC-MS grade water. Do not let the sorbent dry.

  • Loading: Load 5 mL of the clarified cyanobacterial crude extract (lysed via probe sonication and centrifuged at 10,000 x g) onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 5 mL of 5% Methanol in water to elute highly polar matrix components (salts, small sugars) that cause early-eluting ion suppression.

  • Elution: Elute CP954 using 4 mL of 80% Methanol containing 0.1% Formic Acid. The acidic modifier ensures the peptide remains protonated, improving solubility and recovery.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 500 µL of initial LC mobile phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic Acid).

Phase 2: Self-Validation (The Pre/Post Spike Method) To validate the protocol, prepare three sample sets:

  • Set 1 (Unspiked Matrix): Process a blank matrix through SPE.

  • Set 2 (Pre-Extraction Spike): Spike CP954 standard into the blank matrix before SPE.

  • Set 3 (Post-Extraction Spike): Process a blank matrix through SPE, then spike CP954 standard into the final reconstituted vial.

Calculations:

  • Absolute Recovery (%) = (Area of Set 2 / Area of Set 3) × 100

  • Matrix Effect (%) = (Area of Set 3 / Area of pure solvent standard) × 100

Data Presentation: Quantitative Impact of Mitigation Strategies

The following table summarizes the typical quantitative improvements observed when transitioning from direct injection to optimized SPE and matrix-matched calibration workflows for CP954 analysis.

Analytical ApproachMatrix Effect (ME %)Absolute Recovery (%)Typical LOQ (µg/L)Reliability Status
Direct Injection (Solvent Cal) 35% (Severe Suppression)N/A5.0❌ High risk of false negatives
Direct Injection (Matrix-Matched) 35% (Severe Suppression)N/A5.0⚠️ Corrects bias, but sensitivity remains poor
Offline SPE (Solvent Cal) 82% (Mild Suppression)78%0.5⚠️ Good sensitivity, slight quantitative bias
Offline SPE (Matrix-Matched + IS) 98% (Negligible) 85% 0.1 Gold Standard for Drug Dev/Tox

Note: Data synthesized from standard cyanopeptide LC-MS/MS optimization principles[3],[2].

References
  • Elucidation of matrix effects and performance of solid-phase extraction for LC-MS/MS analysis of β-N-methylamino-l-alanine (BMAA) and 2,4-diaminobutyric acid (DAB) neurotoxins in cyanobacteria. Analyst (RSC Publishing). 3

  • Cyanopeptolin 954, a Chlorine-Containing Chymotrypsin Inhibitor of Microcystis aeruginosa NIVA Cya 43. Journal of Natural Products.1

  • LC-MS/MS Validation and Quantification of Cyanotoxins in Algal Food Supplements from the Belgium Market and Their Molecular Origins. MDPI. 2

  • Discovery of Suomilide and Cyanopeptolin Analogues by 15N Stable Isotope Labeling and Genome Mining of Cyanobacteria. Journal of Natural Products. 4

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom. Link

Sources

Optimization

Technical Support Center: Optimizing HPLC Separations for Cyanopeptolin 954

Welcome to the Advanced Chromatography Support Center. As application scientists specializing in cyanobacterial metabolomics, we understand that isolating specific cyclic depsipeptides from complex Microcystis extracts i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As application scientists specializing in cyanobacterial metabolomics, we understand that isolating specific cyclic depsipeptides from complex Microcystis extracts is a formidable challenge.

Cyanopeptolin 954 (CP954) is a potent chymotrypsin inhibitor characterized by its unique 3-amino-6-hydroxy-2-piperidone (Ahp) moiety, an L-leucine residue, and a 3'-chloro-N-Me-L-tyrosine[1]. Because of its specific hydrophobicity and structural similarities to co-occurring microcystins, achieving baseline resolution requires precise manipulation of mobile phase thermodynamics and kinetics.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure robust LC-MS/MS quantification of CP954.

Workflow Visualization

HPLC_Workflow Start Crude Cyanobacterial Extract (Microcystis aeruginosa) SPE Solid-Phase Extraction (SPE) Clean-up & Enrichment Start->SPE Column Column Selection End-capped C18 (e.g., BEH C18) Temp: 40°C SPE->Column MobilePhase Mobile Phase Formulation A: H2O + 0.1% Formic Acid B: ACN + 0.1% Formic Acid Column->MobilePhase Gradient Gradient Optimization Shallow Ramp (15% to 50% B) over 15 mins MobilePhase->Gradient Detection High-Resolution MS/MS Positive ESI Target: m/z 977.5 [M+Na]+ Gradient->Detection

Fig 1: Systematic LC-MS/MS optimization workflow for Cyanopeptolin 954 separation.

Troubleshooting & FAQs

Q1: I am observing co-elution of CP954 with microcystin variants. How should I adjust the mobile phase gradient to improve resolution?

  • Causality: Co-elution in cyanobacterial extracts often occurs because depsipeptides and microcystins share similar hydrophobicities[2]. CP954 contains a chlorinated tyrosine and a leucine residue, making it highly retentive on reversed-phase media[1]. A steep gradient slope compresses the chromatographic peaks, reducing the resolution factor ( Rs​ ) between structurally similar peptides.

  • Solution: Implement a shallow, multi-step linear gradient.

  • Protocol Adjustment:

    • Start at 15% Acetonitrile (Mobile Phase B) and hold for 2 minutes to elute polar interferents.

    • Apply a shallow ramp from 15% to 50% B over 15 minutes[3]. This is the critical thermodynamic window where CP954 and microcystins separate based on subtle differences in partitioning.

    • Increase to 100% B over 3-5 minutes to wash strongly bound lipids[3].

  • Self-Validating Step: Inject a standard mixture or a well-characterized extract. A successful adjustment will yield an Rs​≥1.5 between CP954 and adjacent microcystin peaks.

Q2: My LC-MS/MS signal for CP954 is severely suppressed, but the UV signal at 210 nm is strong. What is causing this discrepancy?

  • Causality: This is a classic symptom of ion suppression caused by the mobile phase modifier. If you are using Trifluoroacetic Acid (TFA) (e.g., 0.05% TFA) to improve peak shape, the strong ion-pairing nature of the trifluoroacetate anion neutralizes the peptide in the electrospray droplet. This drastically reduces the formation of protonated or sodiated adducts in positive ESI mode.

  • Solution: Substitute TFA with Formic Acid (FA).

  • Protocol Adjustment:

    • Flush the HPLC system and column thoroughly with 50:50 Water:Acetonitrile (no additives) to remove residual TFA.

    • Prepare fresh mobile phases: Water + 0.1% FA (A) and Acetonitrile + 0.1% FA (B)[3],. Formic acid provides sufficient protonation for peak sharpness while allowing efficient desolvation and ionization.

  • Self-Validating Step: Monitor the [M+Na]+ adduct at m/z 977.5[1]. The signal-to-noise ratio should increase by at least 5-10x compared to the TFA method.

Q3: The CP954 peak exhibits significant tailing (Asymmetry factor > 1.5). How can I correct this?

  • Causality: Peak tailing for amphoteric peptides on silica-based columns is typically caused by secondary interactions between the peptide's basic moieties (e.g., the Ahp ring nitrogen) and unreacted, acidic silanol groups on the stationary phase.

  • Solution: Utilize an end-capped, high-purity silica column and elevate the column temperature.

  • Protocol Adjustment:

    • Switch to a sterically protected or fully end-capped C18 column (e.g., Waters Acquity BEH C18)[3],.

    • Increase the column compartment temperature from ambient (20-25°C) to 40°C. Higher temperatures reduce mobile phase viscosity, improving mass transfer kinetics and minimizing secondary interactions.

  • Self-Validating Step: Calculate the asymmetry factor ( As​ ) at 10% peak height. A properly optimized system will yield an As​ between 0.9 and 1.2.

Quantitative Data & Parameters Summary

ParameterSub-optimal ConditionOptimized ConditionCausality for Optimization
Mobile Phase Modifier 0.05% TFA0.1% Formic Acid (FA)TFA causes severe ion suppression in ESI-MS; FA provides protonation without signal loss[3].
Column Temperature Ambient (20-25°C)40°CElevating temperature reduces mobile phase viscosity and minimizes secondary silanol interactions.
Gradient Slope 5% to 100% B in 10 min15% to 50% B in 15 minA shallow gradient in the elution window resolves CP954 from structurally similar cyanopeptides[3].
Stationary Phase Standard C18Bridged Ethyl Hybrid (BEH) C18Steric protection prevents basic Ahp residues from binding to acidic silanol groups, reducing tailing.

Step-by-Step Methodology: Standardized LC-MS/MS Protocol for CP954

Objective: Achieve baseline separation of CP954 from co-metabolites and ensure high mass accuracy detection.

Phase 1: Sample Preparation

  • Lyophilize the Microcystis biomass and extract with 90% aqueous methanol[4].

  • Sonicate for 10 minutes on ice, then centrifuge at 10,000 × g for 15 minutes to pellet cellular debris.

  • Pass the supernatant through a 0.22 µm PTFE syringe filter to protect the HPLC column from particulate fouling.

Phase 2: Chromatographic Separation 4. Equip the HPLC system with an ethylene-bridged hybrid (BEH) C18 column (2.1 mm × 100 mm, 1.7 µm) to withstand acidic mobile phases and minimize peak tailing[3],. 5. Set the column oven temperature to 40°C to improve mass transfer kinetics. 6. Prepare Mobile Phase A (Milli-Q Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid)[3]. 7. Execute the optimized gradient at a flow rate of 0.3 mL/min:

  • 0.0 - 2.0 min: 15% B (Isocratic hold)

  • 2.0 - 17.0 min: 15% → 50% B (Linear ramp for peptide resolution)

  • 17.0 - 20.0 min: 50% → 100% B (Column wash)

  • 20.0 - 25.0 min: 100% B (Isocratic wash)

  • 25.0 - 30.0 min: 15% B (Re-equilibration)

Phase 3: Mass Spectrometric Detection 8. Operate the Q-TOF or Triple Quadrupole MS in positive electrospray ionization (ESI+) mode[3]. 9. Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C. 10. Monitor for the diagnostic unprotonated mass of 954 Da, specifically targeting the sodium adduct[M+Na]+ at m/z 977.5[1]. Validate the sequence using diagnostic product ions (e.g., Ahp-related fragments)[4].

Sources

Troubleshooting

troubleshooting low ionization efficiency of cyanopeptolin 954 in mass spectrometry

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the complexities of mass spectrometry and the unique challenges presented by specific analytes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the complexities of mass spectrometry and the unique challenges presented by specific analytes. This guide is designed to provide in-depth troubleshooting assistance for researchers experiencing low ionization efficiency with Cyanopeptolin 954, a cyclic depsipeptide that can be challenging to analyze.

Introduction: The Challenge of Analyzing Cyanopeptolin 954

Cyanopeptolin 954 is a cyclic depsipeptide, a class of compounds known for their rigid, folded structures.[1][2] This conformational stability can make them difficult to protonate or charge effectively in an electrospray ionization (ESI) source, leading to poor signal intensity.[3] Furthermore, as a cyanotoxin often extracted from complex environmental or biological matrices, its signal is highly susceptible to suppression from co-eluting contaminants.[4][5]

This guide provides a systematic, question-and-answer-based approach to diagnose and resolve poor ionization efficiency for Cyanopeptolin 954, moving from sample preparation to advanced instrument optimization.

Q1: My Cyanopeptolin 954 signal is extremely low or completely absent. Where should I start troubleshooting?

A complete loss of signal often points to a singular, critical failure in the analytical workflow. Before diving into complex parameter optimization, it's essential to follow a logical diagnostic sequence from the sample to the detector.

A systematic approach ensures you identify the root cause efficiently without unnecessarily altering a well-established method.[6] We recommend starting with the most common and easily correctable issues first.

Troubleshooting Workflow: From Sample to Signal

The following workflow provides a step-by-step diagnostic path.

Troubleshooting_Workflow cluster_0 Initial Check cluster_1 Problem Domain cluster_2 Resolution Path Start No Signal for Cyanopeptolin 954 Check_Standard Run System Suitability Test Inject fresh, simple standard Start->Check_Standard Sample_Prep Sample Preparation Issue Matrix Effects Analyte Degradation Incorrect Concentration Check_Standard:f1->Sample_Prep Standard OK, Sample Fails LC_System LC System Fault No Flow/Gradient Issue Column Clog/Failure Leak in Flow Path Check_Standard:f1->LC_System Standard Fails Resolve_Sample Optimize SPE & Dilution Sample_Prep->Resolve_Sample MS_Source MS Source/Ionization Unstable Spray Incorrect Source Parameters Contaminated Source LC_System->MS_Source LC Flow & Pressure OK Resolve_LC Check Pumps, Connections & Column LC_System->Resolve_LC Resolve_MS Clean & Optimize Source MS_Source->Resolve_MS

Caption: Initial troubleshooting workflow for signal loss.

Step-by-Step Protocol:
  • Verify Instrument Performance: Before questioning your sample, verify the instrument's health. Inject a fresh, well-characterized standard of a readily ionizable compound (like reserpine or a simple peptide) to confirm that the LC-MS system is fundamentally working. If this standard also fails, the issue is with the LC or MS, not your sample.[6]

  • Isolate the Module (LC vs. MS):

    • Check for Spray: Visually inspect the ESI spray needle. A stable, fine mist should be visible. An intermittent or dripping spray indicates a problem with the LC flow, a blockage, or issues with the source gases.[6]

    • Check LC Pressure: Is the pump pressure stable and within the expected range for your method? A pressure of zero or extreme fluctuations points to a pump failure, leak, or large air bubble in the line.[6]

    • Direct Infusion: If the LC seems problematic, bypass it. Infuse a standard solution of your analyte directly into the mass spectrometer. If a signal appears, the problem lies within your LC system (column, pump, connections).

  • Assess the Sample: If the instrument performs well with a simple standard but not your Cyanopeptolin 954 sample, the issue likely lies with sample preparation, concentration, or the mobile phase.

Q2: My instrument is working, but my sample signal is still poor. Could my sample preparation be the problem?

Absolutely. For complex matrices, sample preparation is a critical step for mitigating matrix effects, which are a primary cause of poor signal intensity due to ion suppression.[4][7]

Causality: Ion suppression occurs when co-eluting compounds from the sample matrix compete with the analyte of interest (Cyanopeptolin 954) for ionization in the ESI source. This competition reduces the number of analyte ions that are formed and subsequently detected, leading to a suppressed signal.

Recommended Actions & Protocols:
  • Implement Solid-Phase Extraction (SPE): For cyanotoxins in environmental water or biological samples, SPE is the gold standard for cleanup and concentration.[8] Reversed-phase (C18) or hydrophilic-lipophilic balance (HLB) cartridges are effective for retaining moderately polar compounds like cyanopeptolins.[9]

    Protocol: Basic SPE for Cyanopeptolin 954

    • Condition: Wash a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of HPLC-grade water.

    • Load: Load your aqueous sample onto the cartridge. Do not let the cartridge run dry.

    • Wash: Wash the cartridge with 5 mL of 10% methanol in water to remove highly polar interferences.

    • Elute: Elute the Cyanopeptolin 954 with 5 mL of 90% methanol containing 0.1% formic acid.

    • Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a smaller volume (e.g., 250 µL) of your initial mobile phase conditions (e.g., 60% acetonitrile with 0.1% formic acid).[9] This step concentrates the analyte and ensures compatibility with your LC method.

  • Evaluate Sample Dilution: While it may seem counterintuitive, diluting your sample can sometimes increase the signal by reducing the concentration of interfering matrix components below the threshold where they cause significant ion suppression. Prepare a dilution series (e.g., 1:1, 1:5, 1:10) of your extracted sample and analyze them. If the signal for Cyanopeptolin 954 increases upon dilution, it strongly indicates severe matrix effects.

  • Check Sample pH and Stability: Cyanopeptolins can degrade under certain pH conditions.[2] Ensure your sample is stored correctly (typically frozen and protected from light) and that the pH of your final reconstituted sample is compatible with your mobile phase to ensure the analyte is stable and in a protonated state.

Q3: I've cleaned up my sample, but ionization is still inefficient. How should I optimize my mobile phase and ESI source settings?

Optimizing the liquid and gas phase environments of the ESI source is paramount for ionizing challenging molecules like cyclic peptides. The goal is to promote efficient protonation, facilitate desolvation, and ensure stable ion transmission.

The Science of Electrospray Ionization (ESI)

Efficient ESI depends on a cascade of events: the formation of charged droplets, the evaporation of solvent from these droplets (desolvation), and the eventual release of gas-phase analyte ions. Each of these steps is influenced by mobile phase composition and source parameters.

ESI_Process ESI_Needle ESI Needle (+ High Voltage) Taylor_Cone Taylor Cone ESI_Needle->Taylor_Cone Droplet_Formation Charged Droplet Formation Taylor_Cone->Droplet_Formation Desolvation Solvent Evaporation (Desolvation) Droplet_Formation->Desolvation Coulombic_Fission Coulombic Fission (Droplet Shrinks) Desolvation->Coulombic_Fission Ion_Evaporation Gas-Phase Ion [M+H]+ Coulombic_Fission->Ion_Evaporation MS_Inlet MS Inlet Ion_Evaporation->MS_Inlet Poor_Protonation Poor Protonation (Wrong pH) Adduct_Competition Na+/K+ Adducts Compete with H+ Poor_Desolvation Incomplete Desolvation (Low Temp/Gas Flow)

Caption: Key stages of the ESI process and common failure points.

Mobile Phase Optimization
  • Acidify for Protonation: For positive-ion ESI, the analyte must be protonated. Add an acid to your mobile phase.[10]

    • Formic Acid (FA): Typically used at 0.1% (v/v). It's an excellent proton source and is volatile.

    • Acetic Acid (AA): Sometimes used at 0.05-0.1%. It can alter selectivity and may be beneficial for some compounds.[11]

  • Minimize Metal Adducts: Sodium ([M+Na]+) and potassium ([M+K]+) adducts are common and can compete with the desired protonated molecule ([M+H]+), splitting the signal and reducing the intensity of the target ion.[12]

    • Use high-purity LC-MS grade solvents and additives.

    • Use certified low-adduct plasticware for mobile phase preparation.[12]

    • Avoid glass containers, which can leach sodium ions.

  • Solvent Choice: The organic solvent affects surface tension and desolvation efficiency.[10]

    • Acetonitrile (ACN): Generally preferred as it has a lower viscosity and surface tension than methanol, promoting better spray formation and desolvation.

    • Methanol (MeOH): Can be useful and may alter chromatographic selectivity. It is sometimes prepared in aqueous solutions for stock standards.[9]

ESI Source Parameter Optimization

Do not rely on default "autotune" parameters. A systematic, one-factor-at-a-time (OFAT) or Bayesian optimization approach is necessary for challenging analytes.[13][14] Infuse a 1 µg/mL standard solution of Cyanopeptolin 954 to perform this optimization.

ParameterTypical Starting Value (for ~400 µL/min)Purpose & Optimization Strategy
Spray Voltage (Vcap) 3500 - 4500 VPurpose: Charges the liquid at the ESI needle tip. Strategy: Adjust in +/- 500V increments. Too low results in poor sensitivity; too high can cause an unstable spray or corona discharge.[10] A lower voltage may sometimes be more stable.
Drying Gas Temp (°C) 300 - 350 °CPurpose: Aids in droplet desolvation. Strategy: Increase temperature to improve desolvation of less volatile mobile phases. If the analyte is thermally fragile, excessively high temperatures can cause degradation.[15][16]
Drying Gas Flow (L/min) 8 - 12 L/minPurpose: High-flow nitrogen gas that sweeps away solvent vapor. Strategy: Higher flow improves desolvation but can reduce sensitivity if it deflects ions away from the MS inlet. Find the "sweet spot."
Nebulizer Gas (psi) 35 - 50 psiPurpose: Shears the liquid into a fine aerosol. Strategy: Higher pressure creates smaller initial droplets, aiding desolvation. Adjust for a stable spray.[9][15]
Cone/Fragmentor Voltage (V) 20 - 60 VPurpose: Potential between the source and mass analyzer; helps with declustering and ion transmission. Strategy: This is critical. Too low, and you may see solvent clusters. Too high, and you will cause in-source fragmentation, reducing the precursor ion signal.[10][17] Optimize for maximum [M+H]+ intensity.
Sprayer Position Instrument DependentPurpose: Optimizes the sampling of the ion plume. Strategy: Adjust the X (horizontal) and Y (vertical) position of the needle relative to the MS inlet. This can have a dramatic effect on sensitivity.[10]

FAQs: Quick Troubleshooting

Q: Could in-source fragmentation be mistaken for low ionization efficiency? A: Yes. If your cone/fragmentor voltage is set too high, the Cyanopeptolin 954 molecule will fragment inside the ion source. You will see a weak or absent precursor ion ([M+H]+) but may see its fragment ions in the MS1 scan. Systematically decrease the cone voltage (e.g., from 60V down to 20V in 10V steps) while infusing a standard to see if the precursor ion intensity increases.[17] Cyanopeptolins are known to produce a dehydrated precursor ion peak ([M+H-H2O]+), which can sometimes be more intense than the protonated one.[18]

Q: Can the type of mass analyzer affect my observed signal? A: While the ionization process happens in the source, the analyzer's settings matter. Ensure your MS is properly tuned and calibrated according to the manufacturer's guidelines.[7] For high-resolution instruments (e.g., Orbitrap, TOF), make sure your mass extraction window is set correctly for the theoretical m/z of protonated Cyanopeptolin 954. A dirty mass analyzer can also lead to poor ion transmission and lower-than-expected signal across the board.

Q: My signal is unstable and fluctuates between injections. What could be the cause? A: Signal instability can stem from several sources:

  • LC System: An improperly primed pump or small, intermittent leaks can cause fluctuating flow rates and an unstable spray.[6]

  • Autosampler: Inconsistent injection volumes or sample carryover can lead to variable peak areas.

  • Source Contamination: A dirty ESI source can lead to erratic charging and spray instability.[16]

  • Column Health: An aging or contaminated column can lead to poor peak shape and variable retention times, which can affect signal stability.[16]

References

  • Lurling, M., et al. (2021). multiclass cyanotoxin analysis in reservoir waters: tandem solid-phase extraction followed by HILIC-MS/MS. Toxins. Available at: [Link]

  • von Elert, E., et al. (2005). Cyanopeptolin 954, a chlorine-containing chymotrypsin inhibitor of Microcystis aeruginosa NIVA Cya 43. Journal of Natural Products. Available at: [Link]

  • Le, T., et al. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Waters Corporation. (n.d.). Analysis of Cyanotoxins, Including Microcystins, in Drinking and Surface Waters by Liquid Chromatography-Tandem Mass Spectrometry. Waters Application Note. Available at: [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. GMI Blog. Available at: [Link]

  • Tagawa, Y., et al. (n.d.). LC-MS ESI Parameter Optimization with Bayesian Optimization for High Sensitivity Measurement. Shimadzu Corporation. Available at: [Link]

  • Hewitt, J., et al. (2018). Enhancing Electrospray Ionization Efficiency of Peptides by Derivatization. Request PDF. Available at: [Link]

  • Spectroscopy Online. (2024). High-Throughput Analysis of Cyanotoxins Using Automated Sample Preparation and SPE. Spectroscopy. Available at: [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element. Available at: [Link]

  • Miles, C. O., et al. (2022). Overcoming Analytical Challenges for the Detection of 27 Cyanopeptides Using a UHPLC-QqQ-MS Method in Fish Tissues. MDPI. Available at: [Link]

  • Mazur-Marzec, H., et al. (2023). Structural Diversity and Biological Activity of Cyanopeptolins Produced by Nostoc edaphicum CCNP1411. MDPI. Available at: [Link]

  • Budde, W. L., et al. (2004). A LC/MS Method for the Determination of Cyanobacteria Toxins in Water. Analytical Chemistry. Available at: [Link]

  • Alm, M., et al. (2023). LC-MS/MS Analysis of Cyanotoxins in Bivalve Mollusks—Method Development, Validation and First Evidence of Occurrence of Nodularin in Mussels (Mytilus edulis) and Oysters (Magallana gigas) from the West Coast of Sweden. Toxins. Available at: [Link]

  • Biotage. (2023). Troubleshooting Loss of Signal: Where did my peaks go? Biotage Blog. Available at: [Link]

  • LCGC International. (2014). Tips for Optimizing Key Parameters in LC–MS. LCGC International. Available at: [Link]

  • Miller, T. R., et al. (2024). Structure, Toxicity, Prevalence, and Degradation of Six Understudied Freshwater Cyanopeptides. Toxins. Available at: [Link]

  • Mazur-Marzec, H., et al. (2018). Cyanopeptolins with Trypsin and Chymotrypsin Inhibitory Activity from the Cyanobacterium Nostoc edaphicum CCNP1411. Marine Drugs. Available at: [Link]

  • Li, H., et al. (2012). A Method to Determine the Ionization Efficiency Change of Peptides Caused by Phosphorylation. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Agilent Technologies. (n.d.). Optimizing the Agilent Multimode Source. Agilent Technical Note. Available at: [Link]

  • Kiontke, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE. Available at: [Link]

  • SCIEX. (2024). Diagnosing signal instability when processing data in Analyst®, MultiQuant™, or SCIEX OS software. SCIEX Support. Available at: [Link]

  • Schultz, G. A., et al. (2007). Adduct simplification in the analysis of cyanobacterial toxins by matrix-assisted laser desorption/ionization mass spectrometry. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Swenson, S. M., et al. (2024). Alteration in Amino Acid Composition and Configuration in Cyanobacterial Peptides Affects Biological Activity. Journal of Natural Products. Available at: [Link]

  • Reddit. (2024). Why MS1 and MS2 significantly decreased? r/massspectrometry. Available at: [Link]

  • bioRxiv. (2024). Curation of mass spectrometry reference data for improved identification and dereplication of cyanobacterial specialized metabolites. bioRxiv. Available at: [Link]

  • Miles, C. O., et al. (2022). Cyanopeptolins and Anabaenopeptins Are the Dominant Cyanopeptides from Planktothrix Strains Collected in Canadian Lakes. Metabolites. Available at: [Link]

  • Suckau, D., et al. (2003). Mass spectrometric analysis of head-to-tail connected cyclic peptides. Journal of Mass Spectrometry. Available at: [Link]

  • Waters Corporation. (2021). Low Adduct Peptide LC-MS Obtained with IonHance DFA and Certified LDPE Containers. Waters Application Note. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Cyanopeptolin 954 Adsorption in Protease Assays

Welcome to the Application Support Center. As a Senior Application Scientist, one of the most frequent critical failures I troubleshoot in peptide research is the silent, non-specific binding (NSB) of hydrophobic peptide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, one of the most frequent critical failures I troubleshoot in peptide research is the silent, non-specific binding (NSB) of hydrophobic peptides to standard laboratory consumables. When working with Cyanopeptolin 954—a potent chymotrypsin inhibitor—researchers often report irreproducible IC50 values, vanishing LC-MS/MS signals, and assay drift.

This guide provides a mechanistic understanding of why Cyanopeptolin 954 adsorbs to plastic and delivers self-validating protocols to ensure absolute quantitative recovery in your workflows.

The Mechanistic Causality of Cyanopeptolin 954 Adsorption

Cyanopeptolin 954 is a cyclic depsipeptide originally isolated from the freshwater cyanobacterium Microcystis aeruginosa[1]. It is an exceptionally potent inhibitor of chymotrypsin, exhibiting an IC50 of approximately 45 nM[1].

Why does it stick to plastic? The structure of Cyanopeptolin 954 is heavily enriched with hydrophobic and modified amino acids, including L-leucine, L-phenylalanine, 3'-chloro-N-Me-L-tyrosine, and the unique residue 3-amino-6-hydroxy-2-piperidone (Ahp)[1][2].

Standard laboratory tubes and microtiter plates are manufactured from polypropylene or polystyrene—uncharged, highly hydrophobic polymers. When an aqueous solution of Cyanopeptolin 954 contacts these surfaces, the peptide's hydrophobic residues interact with the plastic to minimize exposure to water. This thermodynamically favorable partitioning causes the peptide to rapidly adsorb to the walls of the container[3].

Consequently, the effective bulk concentration of the peptide in your assay drops precipitously. You may think you are testing a 50 nM concentration, but due to surface adsorption, the actual concentration interacting with the chymotrypsin enzyme might be less than 5 nM[4].

Mitigation Strategy Workflow

Selecting the correct method to prevent NSB depends entirely on your downstream application. Use the decision matrix below to identify the optimal approach for your specific assay.

G Start Cyanopeptolin 954 Adsorption Detected Q1 Identify Downstream Assay Type Start->Q1 LCMS LC-MS/MS Quantitation Q1->LCMS Mass Spectrometry Enzyme Chymotrypsin Inhibition Assay Q1->Enzyme Enzymatic/In Vitro Solvent Use 20% Acetonitrile + LoBind Plastics LCMS->Solvent BSA Pre-coat Labware with 100 mg/mL BSA Enzyme->BSA Tween Add 0.05% Tween-20 to Assay Buffer Enzyme->Tween

Decision tree for mitigating Cyanopeptolin 954 adsorption based on downstream assay compatibility.

Troubleshooting FAQs

Q: Why is my IC50 for Cyanopeptolin 954 shifting to higher concentrations over the course of an hour? A: You are observing time-dependent hydrophobic adsorption kinetics. The longer the peptide sits in the microtiter plate or serial dilution tubes, the more it binds to the plastic walls, decreasing the available inhibitor in solution[5]. This artificially inflates the apparent IC50.

Q: Can I just use glass vials instead of polypropylene to prevent adsorption? A: While glass is hydrophilic, it possesses negatively charged silanol groups. If your peptide formulation or assay buffer induces any localized positive charges on the peptide, it can bind to glass via electrostatic interactions[3][4]. For highly hydrophobic depsipeptides like Cyanopeptolin 954, glass is generally better than standard plastic, but using commercially available LoBind (low-retention) polypropylene or active surface passivation is far more reliable[4].

Q: I am quantifying Cyanopeptolin 954 via LC-MS/MS. I cannot use BSA or Tween-20 because they cause severe ion suppression. What is the alternative? A: For mass spectrometry, you must rely on solvent modification and specialized plastics. Prepare your peptide stocks and samples in a solvent containing an organic modifier (e.g., 20% to 50% acetonitrile or methanol). The organic solvent disrupts the hydrophobic interactions between the peptide and the plastic surface[6]. Always pair this with Protein LoBind tubes, which are manufactured from a modified polymer designed to minimize hydrophobic retention[3].

Quantitative Data Summary: Comparison of Mitigation Strategies

The following table summarizes the expected recovery of hydrophobic peptides when employing different mitigation strategies.

Mitigation StrategyMechanism of ActionDownstream CompatibilityExpected Peptide Recovery
Standard Polypropylene (Untreated) None (Hydrophobic NSB occurs freely)All< 30%
100 mg/mL BSA Pre-coating Steric blockade / Surface saturationEnzymatic Assays, ELISAs> 90%
0.05% Tween-20 in Buffer Micellar encapsulation & surface competitionEnzymatic Assays> 85%
20% Acetonitrile Solvent Thermodynamic disruption of hydrophobic bondsLC-MS/MS> 95%
Protein LoBind Tubes Modified polymer surface (reduced hydrophobicity)LC-MS/MS, Enzymatic Assays70 - 85%
Validated Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. The methodologies below include built-in checkpoints to verify that the adsorption mitigation was successful before you proceed to your critical assays.

Protocol A: BSA Surface Passivation of Polypropylene Labware

Best for: Chymotrypsin inhibition assays and ELISAs where carrier proteins do not interfere.

Causality: Coating tubes with a high concentration of Bovine Serum Albumin (BSA) leverages the Vroman effect. The abundant BSA molecules saturate the hydrophobic binding sites on the plastic, creating a hydrophilic steric barrier that prevents the much lower-concentration Cyanopeptolin 954 from adsorbing[5][7].

Step-by-Step Methodology:

  • Preparation: Dissolve BSA in deionized water to a final concentration of 100 mg/mL. Sterile filter the solution through a 0.22 µm membrane[7].

  • Dispensing: Add 100 µL of the BSA solution into each 1.5 mL standard polypropylene tube (or scale up to fill the working volume of your specific labware)[7].

  • Incubation: Incubate the tubes for 24 hours at room temperature. This extended incubation ensures thermodynamic equilibrium is reached and all hydrophobic binding sites are saturated[5][7].

  • Aspiration: Completely aspirate the BSA solution from the tubes.

  • Washing: Wash the tubes twice with 1 mL of DPBS (containing calcium and magnesium). Flash spin the tubes in a microcentrifuge and aspirate all residual liquid[7].

Self-Validation Checkpoint: To validate the passivation, prepare a 100 nM solution of Cyanopeptolin 954. Incubate 100 µL in a BSA-coated tube and an uncoated control tube for 1 hour. Quantify the remaining peptide in the supernatant via HPLC. The coated tube must yield >90% recovery relative to the initial stock, while the uncoated tube will show significant depletion, confirming successful passivation.

Protocol B: Detergent-Modified Chymotrypsin Inhibition Assay

Best for: High-throughput enzymatic screening where pre-coating labware is impractical.

Causality: Non-ionic detergents like Tween-20 or Triton X-100 contain both hydrophilic and hydrophobic domains. At low concentrations (~0.05%), they coat the hydrophobic plastic surfaces and form micelles in solution, outcompeting the peptide for binding sites while keeping the peptide soluble, all without denaturing the chymotrypsin enzyme[8].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare your standard chymotrypsin assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 10 mM CaCl₂).

  • Detergent Addition: Add Tween-20 to the buffer to achieve a final concentration of 0.05% (v/v)[8]. Mix gently to avoid excessive foaming.

  • Serial Dilution: Perform all serial dilutions of Cyanopeptolin 954 directly in this detergent-modified buffer using LoBind pipette tips[3].

  • Assay Execution: Add chymotrypsin and your fluorogenic substrate (e.g., Suc-AAPF-AMC) to the plate and measure fluorescence kinetics.

Self-Validation Checkpoint: Include a control curve using a known hydrophilic chymotrypsin inhibitor in both standard and detergent-modified buffers. If the IC50 of the hydrophilic inhibitor remains constant while the IC50 of Cyanopeptolin 954 improves (decreases) in the Tween-20 buffer, you have successfully isolated and neutralized the hydrophobic adsorption variable without impacting the fundamental enzyme kinetics.

Sources

Troubleshooting

Technical Support Center: Resolving Co-Elution of Cyanopeptolin 954 and Microcystins in LC-MS Workflows

As researchers and drug development professionals mining cyanobacterial metabolomes, you frequently encounter the co-elution of cyclic peptides extracted from Microcystis aeruginosa—specifically, the hepatotoxic microcys...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals mining cyanobacterial metabolomes, you frequently encounter the co-elution of cyclic peptides extracted from Microcystis aeruginosa—specifically, the hepatotoxic microcystins (e.g., MC-LR) and the chymotrypsin-inhibiting cyanopeptolins, such as Cyanopeptolin 954 (CP954) 1. Because these secondary metabolites are co-produced in the same blooms and share similar molecular weights and amphiphilic macrocyclic structures, they exhibit nearly identical retention factors on standard C18 reversed-phase columns 2.

This guide provides field-proven, mechanistically grounded solutions to break this co-elution through orthogonal chromatography and diagnostic mass spectrometry.

Troubleshooting Guide & FAQs

Q1: My precursor masses for CP954 ( m/z 955.4) and MC-LR ( m/z 995.5) are different. Why does their chromatographic co-elution matter if the mass spectrometer can distinguish them? A1: The issue is not mass resolution, but ionization suppression . When these amphiphilic cyclic peptides co-elute into the Electrospray Ionization (ESI) source, they compete for the limited available charge on the surface of the ESI droplets. If a highly abundant microcystin co-elutes with a trace amount of CP954, it will suppress the ionization of CP954. This charge competition leads to non-linear calibration curves, false negatives, and severe quantitative inaccuracies. Breaking the co-elution is mandatory for reliable quantification.

Q2: I am using a standard C18 column with a Water/Acetonitrile gradient, and they perfectly co-elute. What is the mechanistic failure here, and how do I fix it? A2: Standard C18 stationary phases separate analytes based purely on dispersive hydrophobic interactions. Because CP954 and microcystins have nearly identical hydrophobic macrocyclic scaffolds, C18 cannot differentiate them. The Solution: Shift the selectivity mechanism by changing the stationary phase. CP954 contains a unique 3'-chloro-N-Me-L-tyrosine residue and an L-phenylalanine 1. By switching to a Pentafluorophenyl (PFP) or Biphenyl column, you introduce orthogonal retention mechanisms: π−π interactions and halogen-induced dipole-dipole interactions. The fluorinated or biphenyl rings will strongly interact with the chlorinated aromatic ring of CP954, selectively retarding its elution relative to the microcystin, thereby achieving baseline resolution.

Q3: If I must use a C18 column due to lab constraints, how can I manipulate the mobile phase to force a separation? A3: If you cannot change the column, you must change the solvent chemistry to exploit subtle structural differences. Switch your organic modifier from Acetonitrile (ACN) to Methanol (MeOH) . ACN is an aprotic solvent that acts as a strong dipole, which can mask hydrogen-bonding differences. Methanol is a protic solvent that actively participates in hydrogen bonding. This exploits the differing H-bond donor/acceptor profiles of the depsipeptide lactone ring in CP954 versus the standard peptide bonds in microcystins. Additionally, ensuring the aqueous phase is strictly buffered at pH 2.0 (using 0.1% TFA) ensures complete protonation of the microcystin's free carboxyl groups, maximizing its hydrophobicity differential against CP954.

Q4: If chromatographic baseline resolution ( Rs​<1.5 ) is still unachievable, how can I ensure accurate quantification without cross-talk? A4: You must leverage Diagnostic Fragmentation Filtering (DFF) and isotopic signatures in your MS/MS method 3.

  • Isotopic Signature: Because CP954 contains a chlorine atom, it exhibits a distinct M and M+2 isotopic pattern in a strict 3:1 ratio at m/z 977.4 [M+Na]+ or m/z 955.4 [M+H]+ 1. Microcystins lack halogens and follow a standard 13C isotopic distribution.

  • Diagnostic Product Ions: Set up highly specific Multiple Reaction Monitoring (MRM) transitions. CP954 yields a diagnostic product ion at m/z 215.1 corresponding to the [Phe-Ahp+H-H2O-CO]+ fragment [[3]](). In contrast, microcystins universally yield the m/z 135 product ion from the cleavage of the Adda residue. Monitoring these orthogonal transitions guarantees zero quantitative cross-talk.

Quantitative Data Summary

Physicochemical PropertyCyanopeptolin 954 (CP954)Microcystin-LR (MC-LR)
Molecular Formula C46H63N8O12ClC49H74N10O12
Monoisotopic Mass [M+H]+ m/z 955.43m/z 995.53
Key Structural Residues Ahp, 3'-chloro-N-Me-L-TyrosineAdda, Mdha
Primary Interaction Mechanism Halogen-induced dipole, π−π Hydrophobic, conjugated diene
Diagnostic MS/MS Product Ion m/z 215.1 (Phe-Ahp)m/z 135.1 (Adda)
Isotopic Signature 3:1 ratio (M and M+2) due to ChlorineStandard 13C distribution

Validated Experimental Protocol: Orthogonal LC-MS/MS Workflow

Self-Validating System: This protocol incorporates internal system suitability checks to ensure data integrity before batch processing.

Phase 1: Extraction & Preparation

  • Lyophilize Microcystis aeruginosa biomass.

  • Extract with 75% Methanol (v/v) using probe sonication on ice. Causality: Maintaining low temperatures prevents the thermal hydrolysis of the fragile depsipeptide lactone ring found in CP954.

  • Centrifuge (10,000 x g, 10 min) and filter through a 0.2 µm PTFE membrane.

Phase 2: Orthogonal Chromatography

  • Column: Install a PFP (Pentafluorophenyl) column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phases:

    • A: LC-MS grade Water + 0.1% Formic Acid.

    • B: LC-MS grade Methanol + 0.1% Formic Acid. Causality: Methanol is chosen over Acetonitrile to maximize protic hydrogen-bonding interactions with the cyclic peptides.

  • Gradient: 30% B to 70% B over 12 minutes at 0.3 mL/min.

Phase 3: MS/MS Detection & System Validation

  • MRM Setup:

    • CP954: m/z 955.4 215.1 (Quantifier), m/z 957.4 215.1 (Qualifier).

    • Microcystin-LR: m/z 995.5 135.1 (Quantifier).

  • System Suitability Check (Self-Validation): Inject a mixed standard. The run is only validated if:

    • Chromatographic resolution ( Rs​ ) between CP954 and MC-LR is ≥1.5 .

    • The ratio of the CP954 quantifier to qualifier transition is exactly 3:1 ( ±10% ), confirming the preservation of the chlorine isotopic signature.

Decision Workflow

CoelutionResolution Start Co-elution Detected: CP954 & Microcystins Step1 1. Modify Stationary Phase (Switch C18 to PFP/Biphenyl) Start->Step1 Check1 Resolution (Rs) > 1.5? Step1->Check1 Step2 2. Optimize Mobile Phase (Switch ACN to MeOH, pH < 3) Check1->Step2 No Success Accurate Quantification (Ion Suppression Avoided) Check1->Success Yes Check2 Resolution (Rs) > 1.5? Step2->Check2 Step3 3. MS/MS Differentiation (Ahp vs Adda MRM Filtering) Check2->Step3 No Check2->Success Yes Step3->Success Orthogonal Detection

Decision tree for resolving cyanopeptolin 954 and microcystin co-elution in LC-MS workflows.

References

  • [1] Title: Cyanopeptolin 954, a Chlorine-Containing Chymotrypsin Inhibitor of Microcystis aeruginosa NIVA Cya 43 | Source: Journal of Natural Products - ACS Publications | URL:

  • [2] Title: Metabolome Variation between Strains of Microcystis aeruginosa by Untargeted Mass Spectrometry | Source: Toxins (MDPI) / PMC | URL:

  • [3] Title: Metabolomics Reveals Strain-Specific Cyanopeptide Profiles and Their Production Dynamics in Microcystis aeruginosa and M. flos-aquae | Source: Toxins (MDPI) | URL:

Sources

Reference Data & Comparative Studies

Validation

cyanopeptolin 954 vs cyanopeptolin 1020 protease inhibition activity comparison

An In-Depth Comparative Analysis of Protease Inhibition by Cyanopeptolin 954 and Cyanopeptolin 1020 Introduction: The Potent and Diverse World of Cyanopeptolins Cyanopeptolins are a large and structurally diverse class o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis of Protease Inhibition by Cyanopeptolin 954 and Cyanopeptolin 1020

Introduction: The Potent and Diverse World of Cyanopeptolins

Cyanopeptolins are a large and structurally diverse class of cyclic depsipeptides produced by various cyanobacteria, including species of Microcystis, Nostoc, and Planktothrix.[1][2] These nonribosomally synthesized peptides are characterized by a core cyclic structure containing the unique amino acid 3-amino-6-hydroxy-2-piperidone (Ahp).[3] Functionally, cyanopeptolins are best known as potent inhibitors of serine proteases, a broad family of enzymes crucial in processes ranging from digestion to blood coagulation.[1][4] Their inhibitory activity makes them subjects of intense research for potential therapeutic applications and for understanding their ecological roles, such as defense against grazing zooplankton.[3][5]

The specificity of a cyanopeptolin's inhibitory action is largely dictated by the amino acid residue adjacent to the Ahp moiety.[1][6] This structural variation gives rise to a wide spectrum of activities, with some variants selectively targeting trypsin-like proteases while others target chymotrypsin-like proteases. This guide provides a detailed, evidence-based comparison of two well-characterized variants, Cyanopeptolin 954 (CP 954) and Cyanopeptolin 1020 (CP 1020), highlighting their distinct inhibition profiles and the structural determinants behind their selectivity.

Structural Determinants of Protease Selectivity

The core mechanism of cyanopeptolin action involves the Ahp residue and its adjacent amino acid binding within the S1 pocket of the target serine protease, which largely defines the enzyme's substrate selectivity.[6]

  • Trypsin Selectivity: Trypsin preferentially cleaves peptide chains after basic amino acids. Consequently, cyanopeptolins featuring a basic residue like Arginine (Arg) or Lysine (Lys) adjacent to Ahp are typically potent trypsin inhibitors.[5][7]

  • Chymotrypsin Selectivity: Chymotrypsin favors large, hydrophobic residues. Cyanopeptolins with hydrophobic or aromatic amino acids such as Tyrosine (Tyr), Phenylalanine (Phe), or Leucine (Leu) in this key position exhibit strong chymotrypsin inhibition.[1][6]

Cyanopeptolin 954 , isolated from Microcystis aeruginosa NIVA Cya 43, is a heptadepsipeptide notable for containing L-leucine in position 4 and an uncommon 3'-chloro-N-Me-L-tyrosine residue.[8][9]

Cyanopeptolin 1020 , also isolated from a Microcystis strain, features a critical L-arginine residue at position 2, which is key to its interaction with trypsin.[4][6]

Comparative Analysis of Inhibition Activity

The structural differences between CP 954 and CP 1020 result in dramatically different and mutually exclusive inhibition profiles against trypsin and chymotrypsin.

InhibitorTarget ProteaseIC50 ValueSelectivity Profile
Cyanopeptolin 954 Chymotrypsin45 nM[8][9]Potent and selective chymotrypsin inhibitor.
TrypsinNo inhibition (>17 µM)[8][10]Does not inhibit trypsin at high concentrations.
Cyanopeptolin 1020 Trypsin670 pM[4][6][7]Extremely potent and selective trypsin inhibitor.
Chymotrypsin1.8 µM[5][7]Weak chymotrypsin inhibitor.
Human Kallikrein4.5 nM[6][7]Potent inhibitor.
Factor XIa3.9 nM[6][7]Potent inhibitor.
Plasmin0.49 µM[5][7]Moderate inhibitor.

Key Insights from the Data:

  • Potency and Specificity: Cyanopeptolin 1020 is one of the most potent natural trypsin inhibitors discovered, with an IC50 value in the picomolar range.[6][7] Its affinity for trypsin is over 2600 times greater than its affinity for chymotrypsin.

  • Conversely, Cyanopeptolin 954 is a highly effective chymotrypsin inhibitor, with a low nanomolar IC50 value, while showing no significant activity against trypsin.[8][10]

  • Structure-Activity Relationship: This stark contrast is a classic example of structure-activity relationships in enzyme inhibition. The basic arginine residue of CP 1020 perfectly fits the negatively charged S1 pocket of trypsin, leading to extremely tight binding.[4][6] In contrast, the hydrophobic leucine residue of CP 954 is well-suited for the hydrophobic S1 pocket of chymotrypsin.[8]

  • Broader Activity of CP 1020: Beyond trypsin, CP 1020 also demonstrates potent inhibition of other serine proteases involved in the blood coagulation cascade, such as human kallikrein and factor XIa, suggesting a broader potential for pharmacological investigation.[5][6][7]

Mechanism of Serine Protease Inhibition by Cyanopeptolins

The following diagram illustrates the general mechanism by which cyanopeptolins act as competitive inhibitors, binding to the active site of serine proteases and preventing substrate access.

G cluster_1 Cyanopeptolin Inhibitor S1_Pocket S1 Specificity Pocket Catalytic_Triad Catalytic Triad (Ser, His, Asp) CP Cyanopeptolin Backbone Ahp Ahp Residue Ahp->Catalytic_Triad Interacts with Side_Chain Key Amino Acid (e.g., Arg or Leu) Side_Chain->S1_Pocket Binds to (Determines Specificity) Substrate Natural Substrate Block BLOCKS Substrate->Block Block->S1_Pocket

Caption: Cyanopeptolin inhibition of a serine protease active site.

Experimental Protocol: In Vitro Protease Inhibition Assay

This protocol outlines a standardized method for determining the IC50 value of a cyanopeptolin against a target serine protease using a chromogenic or fluorogenic substrate.

I. Materials and Reagents:

  • Target Protease: Bovine Trypsin or Bovine α-Chymotrypsin (e.g., Sigma-Aldrich)

  • Inhibitors: Purified Cyanopeptolin 954 and Cyanopeptolin 1020

  • Substrate:

    • For Trypsin: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)

    • For Chymotrypsin: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAPPNA)

  • Assay Buffer: 0.1 M Phosphate buffer or Tris-HCl, pH 7.5-8.0

  • Solvent: Dimethyl sulfoxide (DMSO) for dissolving inhibitors

  • Instrumentation: 96-well microplate reader capable of measuring absorbance at ~405 nm

II. Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of the inhibitor (CP 954 or CP 1020) in 100% DMSO.

    • Prepare a 10 mM stock solution of the substrate in DMSO.

    • Prepare a 1 mg/mL stock solution of the enzyme in a suitable buffer (e.g., 1 mM HCl for trypsin). Store on ice.

  • Enzyme Working Solution:

    • Dilute the enzyme stock solution in the assay buffer to a working concentration that gives a linear rate of substrate hydrolysis over 5-10 minutes. This optimal concentration must be determined empirically but is typically in the low nM range.[7]

  • Inhibitor Dilution Series:

    • Perform serial dilutions of the inhibitor stock solution in assay buffer to create a range of concentrations (e.g., from 10 µM down to 1 pM). Ensure the final DMSO concentration in the assay well is consistent across all conditions and does not exceed 1% (v/v).

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 50 µL of assay buffer containing the appropriate concentration of inhibitor (or buffer with DMSO for the uninhibited control).

      • 50 µL of the enzyme working solution.

    • Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.[7]

    • Initiate the reaction by adding 50 µL of the substrate, pre-diluted in assay buffer to its working concentration (typically around 200 µM).

    • Immediately place the plate in the microplate reader and measure the change in absorbance at 405 nm every 30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time plot.

    • Normalize the rates by dividing the inhibited rate by the uninhibited rate to get the fractional activity.

    • Plot the fractional activity against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Conclusion and Future Directions

The comparative analysis of Cyanopeptolin 954 and Cyanopeptolin 1020 provides a clear and compelling demonstration of how subtle structural modifications in natural peptides can lead to profound differences in biological activity and target specificity. CP 1020 stands out as an exceptionally potent trypsin inhibitor, while CP 954 is a selective chymotrypsin inhibitor.[7][8] This mutually exclusive activity underscores the critical role of the amino acid in the P1 position for binding to serine proteases.[6]

For researchers in drug development, these molecules serve as valuable scaffolds for designing synthetic protease inhibitors with high potency and selectivity for therapeutic targets in coagulation, inflammation, and oncology. For ecologists and toxicologists, understanding these specific bioactivities is crucial for assessing the potential impacts of cyanobacterial blooms on aquatic ecosystems.

References

  • MDPI. (2025, May 8). Structure, Toxicity, Prevalence, and Degradation of Six Understudied Freshwater Cyanopeptides.
  • Gademann, K., et al. (2010). Multiple Toxin Production in the Cyanobacterium Microcystis: Isolation of the Toxic Protease Inhibitor Cyanopeptolin 1020. ZORA.
  • von Elert, E., et al. (2005). Cyanopeptolin 954, a Chlorine-Containing Chymotrypsin Inhibitor of Microcystis aeruginosa NIVA Cya 43. Journal of Natural Products.
  • Gademann, K., et al. (2010, April 20). Multiple Toxin Production in the Cyanobacterium Microcystis: Isolation of the Toxic Protease Inhibitor Cyanopeptolin 1020. ACS Publications.
  • von Elert, E., et al. (2005, September 15). Cyanopeptolin 954, a chlorine-containing chymotrypsin inhibitor of Microcystis aeruginosa NIVA Cya 43. PubMed.
  • von Elert, E., et al. (2005, August 11). Cyanopeptolin 954, a Chlorine-Containing Chymotrypsin Inhibitor of Microcystis aeruginosa NIVA Cya 43. ACS Publications.
  • von Elert, E., et al. (2016, May 5). Cyanopeptolin 954, a Chlorine-Containing Chymotrypsin Inhibitor of Microcystis aeruginosa NIVA Cya 43. figshare.
  • Gademann, K., et al. (2010). Multiple Toxin Production in the Cyanobacterium Microcystis: Isolation of the Toxic Protease Inhibitor Cyanopeptolin 1020. ResearchGate.
  • Gademann, K., et al. (2010, April 20). Multiple Toxin Production in the Cyanobacterium Microcystis: Isolation of the Toxic Protease Inhibitor Cyanopeptolin 1020. ACS Publications.
  • Mazur-Marzec, H., et al. (2023, September 26). Structural Diversity and Biological Activity of Cyanopeptolins Produced by Nostoc edaphicum CCNP1411. PMC.
  • Mazur-Marzec, H., et al. (2018, June 26). Cyanopeptolins with Trypsin and Chymotrypsin Inhibitory Activity from the Cyanobacterium Nostoc edaphicum CCNP1411. Semantic Scholar.
  • Puddick, J., et al. (2025, July 25). Alteration in Amino Acid Composition and Configuration in Cyanobacterial Peptides Affects Biological Activity.
  • Mazur-Marzec, H., et al. (2023, September 26). Structural Diversity and Biological Activity of Cyanopeptolins Produced by Nostoc edaphicum CCNP1411. PubMed.
  • Mazur-Marzec, H., et al. (2018, June 26). Cyanopeptolins with Trypsin and Chymotrypsin Inhibitory Activity from the Cyanobacterium Nostoc edaphicum CCNP1411. PMC.

Sources

Comparative

comparative in vivo toxicity of cyanopeptolin 954 and microcystin-LR

Comparative In Vivo Toxicity of Cyanopeptolin 954 and Microcystin-LR: A Technical Guide Introduction Cyanobacterial harmful algal blooms (cHABs) produce a complex cocktail of bioactive secondary metabolites. While toxico...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative In Vivo Toxicity of Cyanopeptolin 954 and Microcystin-LR: A Technical Guide

Introduction

Cyanobacterial harmful algal blooms (cHABs) produce a complex cocktail of bioactive secondary metabolites. While toxicological research has historically prioritized the acute hepatotoxicity of microcystins, advanced analytical techniques have unveiled a broader spectrum of cyanopeptides, including the cyanopeptolins. This guide provides a rigorous comparative analysis of the in vivo toxicity mechanisms of Microcystin-LR (MC-LR), the most ubiquitous and potent cyanotoxin, and Cyanopeptolin 954 (CP954), a highly specific serine protease inhibitor.

Mechanistic Causality: Divergent Pathways of Toxicity

1. Microcystin-LR (MC-LR): Phosphatase Inhibition and Hepatocellular Apoptosis MC-LR is a cyclic heptapeptide characterized by the unique amino acid Adda. Its extreme toxicity stems from its ability to covalently bind and inhibit serine/threonine protein phosphatases 1 and 2A (PP1 and PP2A)[1]. The Adda residue anchors the toxin into the hydrophobic pocket of the enzyme, while the Mdha residue forms an irreversible covalent linkage with a catalytic cysteine[2]. In vivo, this inhibition triggers a cascade of hyperphosphorylation, leading to the rapid collapse of the hepatocyte cytoskeleton, mitochondrial dysfunction, massive reactive oxygen species (ROS) generation, and ultimately, caspase-dependent apoptosis[3][4].

2. Cyanopeptolin 954 (CP954): Serine Protease Inhibition and Systemic Grazer Toxicity In contrast, CP954 is a cyclic depsipeptide isolated from Microcystis aeruginosa NIVA Cya 43. It features a distinctive 3-amino-6-hydroxy-2-piperidone (Ahp) moiety, which dictates its molecular conformation, alongside an uncommon 3'-chloro-N-Me-L-tyrosine residue[5]. Rather than targeting phosphatases, CP954 is a potent inhibitor of serine proteases, specifically chymotrypsin, exhibiting an IC50 of 45 nM[5]. While it lacks the acute mammalian hepatotoxicity of MC-LR, CP954 acts as a critical ecological defense mechanism. It induces systemic toxicity, disrupted protein degradation, and developmental arrest in aquatic grazers and model organisms (e.g., C. elegans and crustaceans)[2].

ToxicityMechanisms MC Microcystin-LR (Hepatotoxin) PP Inhibits PP1 & PP2A (Covalent Binding) MC->PP Adda/Mdha residues CP Cyanopeptolin 954 (Depsipeptide) Protease Inhibits Chymotrypsin (IC50 = 45 nM) CP->Protease Ahp residue Cyto Cytoskeletal Collapse & Hyperphosphorylation PP->Cyto Mito Mitochondrial Dysfunction & ROS Generation PP->Mito Dig Disrupted Protein Degradation Protease->Dig Apop Hepatocyte Apoptosis (Severe Liver Damage) Cyto->Apop Mito->Apop Grazer Grazer Toxicity (Systemic Effects) Dig->Grazer

Molecular mechanisms of MC-LR and CP954 toxicity pathways.

Quantitative Data Comparison

To contextualize their toxicological profiles, the following table summarizes the key pharmacological and toxicological metrics of MC-LR and CP954.

ParameterMicrocystin-LR (MC-LR)Cyanopeptolin 954 (CP954)
Chemical Class Cyclic HeptapeptideCyclic Depsipeptide
Key Structural Motif Adda, MdhaAhp, 3'-chloro-N-Me-L-tyrosine
Primary Target Protein Phosphatases (PP1, PP2A)Serine Proteases (Chymotrypsin)
Inhibitory Potency PP1/PP2A IC50 ≈ 0.1 - 1 nMChymotrypsin IC50 = 45 nM
In Vivo Toxicity (Mammalian) Highly Toxic (LD50 i.p. mice ≈ 50-60 µg/kg)Low acute mammalian toxicity
In Vivo Toxicity (Grazer) Toxic to zooplankton/crustaceansHigh systemic toxicity (LC50 in µM range)
Pathological Outcome Hepatic hemorrhage, apoptosis, cytoskeletal collapseDigestive disruption, developmental arrest

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. Each workflow incorporates internal controls to verify causality.

Protocol 1: In Vivo Hepatotoxicity Assessment of MC-LR in Murine Models Rationale: Because MC-LR specifically targets hepatic uptake via OATP transporters, systemic administration must be correlated with liver-specific biomarkers to validate the mechanism of action[6].

  • Model Preparation : Acclimate 8-week-old male BALB/c mice for 7 days. Fast for 12 hours prior to dosing to standardize metabolic baselines.

  • Dosing Strategy : Administer MC-LR via intraperitoneal (i.p.) injection at sub-lethal (20 µg/kg) and near-lethal (50 µg/kg) doses. Validation Control: Inject a parallel cohort with a non-toxic MC variant (e.g., [D-Leu1]MC-LR) to confirm that toxicity is strictly Adda/Mdha-dependent.

  • Biomarker Sampling : At 2, 6, and 24 hours post-exposure, collect blood via cardiac puncture. Quantify serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels as primary indicators of hepatocellular necrosis[6].

  • Histopathology & Cytoskeletal Analysis : Harvest liver tissue. Perform H&E staining to observe membrane blebbing and cell rounding. Use Western blotting on tissue homogenates to quantify the ratio of phosphorylated to total structural proteins (e.g., keratin 8/18), directly validating in vivo PP1/PP2A inhibition[3].

Protocol 2: In Vivo Grazer Toxicity and Enzyme Inhibition of CP954 Rationale: CP954 evolved as a defense mechanism against aquatic grazers. Thus, in vivo assays must utilize relevant ecological models (e.g., Thamnocephalus platyurus or C. elegans) coupled with in vitro enzymatic validation[2][5].

  • Enzymatic Validation (In Vitro) : Before in vivo application, verify CP954 activity. Incubate 45 nM CP954 with purified bovine chymotrypsin and a fluorogenic substrate (e.g., Suc-AAPF-AMC). Monitor fluorescence cleavage to confirm >50% inhibition, establishing the active baseline[5].

  • Grazer Exposure Model : Transfer age-synchronized C. elegans (L4 stage) or T. platyurus larvae into 96-well plates containing M9 buffer.

  • Dosing and Observation : Expose organisms to a concentration gradient of CP954 (1 µM to 50 µM). Validation Control: Co-administer CP954 with a known, structurally distinct chymotrypsin inhibitor (e.g., chymostatin) to compare phenotypic outcomes and validate the specific protease-driven pathway.

  • Endpoint Analysis : Assess mortality (LC50 calculation) at 24 and 48 hours. For sub-lethal metrics, quantify growth retardation and intestinal autofluorescence (indicative of disrupted protein catabolism) using confocal microscopy.

ExpWorkflow Isol Compound Isolation & Purity Check InVitro In Vitro Validation (Target Engagement) Isol->InVitro InVivoM Murine Model (Hepatic Biomarkers) InVitro->InVivoM MC-LR (PP1/PP2A) InVivoG Grazer Model (Systemic Phenotypes) InVitro->InVivoG CP954 (Chymotrypsin) Data Mechanistic Synthesis & LC50/LD50 Calculation InVivoM->Data InVivoG->Data

Step-by-step workflow for comparative in vivo toxicity assessment.

Conclusion

While Microcystin-LR remains the primary driver of acute mammalian hepatotoxicity during cyanobacterial blooms, the ecological and toxicological significance of cyanopeptolins like CP954 cannot be overlooked. By understanding their distinct molecular targets—phosphatases versus serine proteases—researchers can better design comprehensive risk assessment models, ecological monitoring tools, and targeted therapeutic interventions.

References

  • "Mechanistic and Other Relevant Data - Ingested Nitrate and Nitrite, and Cyanobacterial Peptide Toxins", NCBI.
  • "MICROCYSTINS: A Brief Overview of their Toxicity and Effects, with Special Reference to fish, Wildlife and Livestock", OEHHA.
  • "Mechanisms of microcystin-LR-induced cytoskeletal disruption in animal cells", PubMed.
  • "Structure, Toxicity, Prevalence, and Degradation of Six Understudied Freshw
  • "Cyanopeptolin 954, a Chlorine-Containing Chymotrypsin Inhibitor of Microcystis aeruginosa NIVA Cya 43", Journal of Natural Products - ACS Public
  • "Cellular oxidative stress stimulated by microcystin: review", Research, Society and Development.

Sources

Validation

validation of ELISA kits for cyanopeptolin 954 detection in drinking water

Title: Validation of ELISA Kits for Cyanopeptolin 954 Detection in Drinking Water: A Comparative Guide Introduction As a Senior Application Scientist, I frequently guide laboratories transitioning from targeted microcyst...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of ELISA Kits for Cyanopeptolin 954 Detection in Drinking Water: A Comparative Guide

Introduction As a Senior Application Scientist, I frequently guide laboratories transitioning from targeted microcystin monitoring to broader, more comprehensive cyanotoxin screening. Cyanopeptolins (CPs) represent a highly diverse class of cyclic depsipeptides produced by bloom-forming cyanobacteria such as Microcystis aeruginosa. Among these, Cyanopeptolin 954 (CP954)—a chlorine-containing variant—has garnered significant attention due to its potent inhibition of serine proteases like chymotrypsin[1].

While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) remains the definitive gold standard for congener-specific quantification, Enzyme-Linked Immunosorbent Assays (ELISA) provide a critical, high-throughput first line of defense for drinking water facilities[2]. However, because all cyanopeptolins share a conserved 3-amino-6-hydroxy-2-piperidone (Ahp) moiety[3], ELISA kits often exhibit broad cross-reactivity. Validating an ELISA kit for CP954 in complex drinking water matrices requires a deep understanding of structural biology, matrix interference, and orthogonal analytical validation[4].

Analytical Landscape: ELISA vs. LC-MS/MS vs. Protease Inhibition

To select the appropriate assay, one must understand the causality behind each method's signal generation. ELISA relies on structural recognition (epitope binding), LC-MS/MS relies on mass-to-charge ratios, and Protease Inhibition Assays (PIA) rely on functional enzymatic blockade.

G CP954 Cyanopeptolin 954 (Ahp Moiety) ELISA ELISA Kit (Antibody Binding) CP954->ELISA Structural Target PIA Protease Inhibition Assay (Functional Blockade) CP954->PIA Functional Target LCMS LC-MS/MS (Mass/Charge Ratio) CP954->LCMS Molecular Target

Analytical targeting strategies for Cyanopeptolin 954 detection.

Comparative Performance Table

ParameterCompetitive ELISALC-MS/MS (Gold Standard)Protease Inhibition Assay (PIA)
Primary Target Conserved Ahp moietySpecific precursor/product ionsChymotrypsin active site
Specificity Low/Moderate (Class-specific)High (Congener-specific)Low (Measures total inhibitors)
Throughput High (96-well format)Low to ModerateModerate
Matrix Effects High (Humic acids interfere)Moderate (Ion suppression)High (Endogenous proteases)
Typical LOD 0.1 - 0.5 µg/L0.01 - 0.05 µg/L1.0 - 5.0 µg/L
Best Use Case Rapid screening & early warningRegulatory compliance & confirmationToxicity assessment

Note: ELISA kits targeting cyanopeptides often overestimate true concentrations due to cross-reactivity with co-occurring variants. Studies have shown overestimations up to 2261% in environmental samples when compared to LC-MS/MS[4].

Self-Validating Experimental Protocol for Drinking Water

A robust validation protocol must be a self-validating system. You cannot simply run the kit instructions blindly; you must engineer controls that prove the assay's integrity at every step. Drinking water presents unique challenges: residual disinfectants (chlorine/chloramine) can oxidize the peptide, while natural organic matter (humic and fulvic acids) can non-specifically bind to the ELISA antibodies, causing false positives.

Step-by-Step Methodology

Step 1: Sample Collection and Quenching

  • Action: Collect 500 mL of finished drinking water. Immediately add 100 mg/L sodium thiosulfate.

  • Causality: Residual chlorine will rapidly degrade CP954. Quenching preserves the analyte's structural integrity prior to extraction.

Step 2: Matrix Spiking (Internal Control Generation)

  • Action: Aliquot the quenched water into three lots: Unspiked (Matrix Blank), Low Spike (0.5 µg/L CP954), and High Spike (2.0 µg/L CP954).

  • Causality: Matrix blanks identify baseline interference (false positives). The spiked samples calculate absolute recovery, validating the extraction efficiency.

Step 3: Solid Phase Extraction (SPE) Clean-up

  • Action: Pass samples through a pre-conditioned HLB (Hydrophilic-Lipophilic Balance) SPE cartridge. Wash with 5% methanol, elute with 100% methanol, and reconstitute in the ELISA assay buffer.

  • Causality: Direct analysis of drinking water in ELISA often fails because humic acids absorb light at the assay's read wavelength (typically 450 nm) and interfere with antibody binding. SPE concentrates the CP954 while washing away these polar interferents.

Step 4: Competitive ELISA Execution

  • Action: Run the assay in technical triplicates. Include a standard curve (0.1 to 5.0 µg/L). Ensure the coefficient of variation (CV%) between triplicates is <15%.

  • Causality: In a competitive ELISA, the signal is inversely proportional to the analyte concentration. High CVs indicate pipetting errors or edge effects in the plate, invalidating the well's data.

Step 5: Orthogonal Validation

  • Action: Analyze the exact same SPE eluates via LC-MS/MS.

  • Causality: This is the ultimate truth-check. If the ELISA reports 3.0 µg/L but LC-MS/MS reports 2.0 µg/L of CP954, the ELISA is detecting 1.0 µg/L of cross-reacting, structurally similar cyanopeptolins (e.g., CP1020 or CP1041).

G Water Drinking Water Sample (Quench Chlorine) Spike Spike CP954 Standard (Internal Control) Water->Spike SPE Solid Phase Extraction (SPE) (Remove Humic Acids) Spike->SPE ELISA Competitive ELISA (Triplicate Wells) SPE->ELISA Data Data Analysis (Blank Subtraction & CV%) ELISA->Data

Step-by-step self-validating workflow for CP954 ELISA in drinking water.

Interpreting Validation Data: Specificity and Matrix Effects

When validating your ELISA kit, your data should be tabulated to clearly demonstrate the assay's boundaries. Below is a representative data structure expected from a successful CP954 ELISA validation in a municipal drinking water matrix.

Expected Validation Metrics

Validation ParameterAcceptance CriteriaExperimental Observation (Example)Scientific Implication
Limit of Detection (LOD) < 0.2 µg/L0.15 µg/LSufficient for early bloom warning.
Matrix Recovery (Spiked) 80% - 120%92% (Low Spike), 105% (High Spike)SPE successfully removed matrix interferents.
Intra-Assay Precision (CV) < 15%6.4%High reproducibility between technical replicates.
Cross-Reactivity (CP1020) Documented85% Cross-reactivityThe antibody binds the Ahp moiety, not the variable side chains.

The Cross-Reactivity Caveat: Because cyanopeptolins are characterized by the presence of the Ahp amino acid[3], antibodies raised against one variant (like CP954) will almost certainly bind others. As an Application Scientist, I advise clients to treat ELISA results as a "Total Cyanopeptolin Equivalent" value. If the ELISA result exceeds your internal safety threshold, the sample must be reflexed to LC-MS/MS for congener-specific quantification.

Conclusion

Validating an ELISA kit for Cyanopeptolin 954 in drinking water is not merely an exercise in following a manufacturer's insert. It requires a strategic approach to matrix management, an understanding of the antibody's structural targets, and rigorous orthogonal testing. By implementing SPE clean-up to mitigate humic acid interference and utilizing LC-MS/MS to map cross-reactivity profiles, laboratories can confidently deploy ELISA as a high-throughput, reliable screening tool for emerging cyanotoxins.

References

  • [4] Title: Evaluation of ELISA-based method for total anabaenopeptins determination and comparative analysis with on-line SPE-UHPLC-HRMS in freshwater cyanobacterial blooms Source: Talanta / PubMed URL:

  • [1] Title: Toxic and Bioactive Peptides in Cyanobacteria PEPCY Final Report (Cyanopeptolin 954, a chlorine-containing chymotrypsin inhibitor of Microcystis aeruginosa NIVA Cya 43) Source: Journal of Natural Products / UIBK URL:

  • [2] Title: Occurrence of Harmful Cyanobacteria in Drinking Water from a Severely Drought-Impacted Semi-arid Region Source: Frontiers URL:

  • [3] Title: Cyanopeptolins with Trypsin and Chymotrypsin Inhibitory Activity from the Cyanobacterium Nostoc edaphicum CCNP1411 Source: MDPI URL:

Sources

Comparative

cyanopeptolin 954 structural comparison with anabaenopeptins and micropeptins

Cyanopeptolin 954 vs. Anabaenopeptins and Micropeptins: A Structural and Functional Comparison Guide As a Senior Application Scientist navigating the complex landscape of cyanobacterial non-ribosomal peptides (NRPs), und...

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Author: BenchChem Technical Support Team. Date: April 2026

Cyanopeptolin 954 vs. Anabaenopeptins and Micropeptins: A Structural and Functional Comparison Guide

As a Senior Application Scientist navigating the complex landscape of cyanobacterial non-ribosomal peptides (NRPs), understanding the nuanced structural differences between peptide classes is critical for drug discovery and environmental toxicology. Cyanobacteria produce a vast repertoire of secondary metabolites, many of which are potent enzyme inhibitors. Among these, Cyanopeptolins (including specific variants like Cyanopeptolin 954), Micropeptins , and Anabaenopeptins stand out due to their unique macrocyclic architectures and highly specific target affinities.

This guide provides an in-depth, objective comparison of these three peptide classes, focusing on their structural causality, inhibitory profiles, and the self-validating experimental workflows required to characterize them.

Structural Architecture & Target Specificity: The Causality of Binding

The biological activity of cyanobacterial peptides is not random; it is strictly dictated by their non-ribosomal assembly, which incorporates unusual and D-amino acids to resist proteolytic degradation while mimicking enzyme substrates.

Cyanopeptolins & Micropeptins: The Ahp-Depsipeptide Paradigm

Cyanopeptolins and Micropeptins are functionally and structurally part of the same overarching class of cyclic depsipeptides. Their defining feature is a six-amino-acid ring closed by a lactone linkage between the C-terminal carboxyl group and the hydroxyl group of a threonine residue.

  • The Ahp Pharmacophore: Both classes contain the highly modified, non-proteinogenic amino acid 3-amino-6-hydroxy-2-piperidone (Ahp) . The causality of their potency lies here: the Ahp residue acts as a transition-state analog that tightly binds the S1 specificity pocket of serine proteases (like chymotrypsin and trypsin), effectively blocking the active site1[1].

  • Cyanopeptolin 954: Isolated from Microcystis aeruginosa NIVA Cya 43, this specific heptadepsipeptide is unique because it replaces the typical basic amino acid at position 4 with L-leucine, features L-phenylalanine at position 6, and incorporates a rare 3'-chloro-N-Me-L-tyrosine at position 72[2]. The chlorination increases lipophilicity, enhancing its binding affinity to the hydrophobic pockets of chymotrypsin.

  • Micropeptins: Often used synonymously with cyanopeptolins in literature, micropeptins (such as Micropeptin T-20) share the Ahp-lactone structure but vary in their side-chain residues, leading to picomolar affinities for specific proteases.

Anabaenopeptins: The Ureido-Linked Hexapeptide

Anabaenopeptins diverge completely from the depsipeptide structure. They are cyclic hexapeptides characterized by a 19-membered macrocyclic ring and a highly conserved D-lysine anchor at position 2.

  • The Ureido Linkage: The ring is formed by the cyclization of the C-terminus to the ϵ -amine of the D-lysine. Crucially, the α -amine of this D-lysine is connected to an exocyclic amino acid (AA1) via a unique ureido bond 3[3].

  • Causality of Inhibition: Unlike cyanopeptolins, anabaenopeptins primarily target metallocarboxypeptidases (CPA/CPB) and protein phosphatases. The exocyclic residue (AA1) acts as the primary selectivity determinant, projecting into the enzyme's active site to coordinate with the catalytic zinc ion, while the rigid macrocycle prevents proteolytic cleavage 4[4].

Mechanism CP954 Cyanopeptolin 954 (Ahp-Depsipeptide) SerProtease Serine Proteases (Chymotrypsin/Trypsin) CP954->SerProtease Ahp residue binds S1 pocket MP Micropeptins (Ahp-Depsipeptide) MP->SerProtease Ahp residue binds S1 pocket AP Anabaenopeptins (Ureido-Hexapeptide) AP->SerProtease Weak/Congener-specific binding MetProtease Metallocarboxypeptidases (CPA/CPB) AP->MetProtease Exocyclic AA1 binds active site

Figure 1: Target specificity and binding mechanisms of cyanobacterial non-ribosomal peptides.

Quantitative Performance: Inhibitory Profiles

To objectively compare these compounds, we must look at their half-maximal inhibitory concentrations ( IC50​ ). The data below highlights the extreme target specificity dictated by their respective structural scaffolds.

Peptide ClassRepresentative CompoundPrimary Target IC50​ ValueKey Structural Determinant
Cyanopeptolin Cyanopeptolin 954Chymotrypsin45 nMAhp residue + 3'-chloro-N-Me-L-Tyr
Micropeptin Micropeptin T-20Chymotrypsin2.5 nMAhp residue (Optimized S1 fit)
Anabaenopeptin Anabaenopeptin GCarboxypeptidase A1.9 nMUreido-linked exocyclic residue
Anabaenopeptin Anabaenopeptin I & JCarboxypeptidase A5.2 - 7.6 ng/mLUreido linkage + Ile/Phe variations

Data synthesized from authoritative biochemical assays[1][2][5]. Note that Cyanopeptolin 954 shows no significant inhibition of trypsin, highlighting the selectivity conferred by the L-leucine and L-phenylalanine substitutions.

Self-Validating Experimental Workflows

To isolate, characterize, and validate the bioactivity of these peptides, a rigorous, self-validating methodology is required. As researchers, we cannot rely on mass spectrometry alone; stereochemistry and kinetic validation are paramount.

Protocol 1: LC-ESI-MS/MS & Stereochemical Elucidation

Because NRPs heavily feature D-amino acids and unusual functional groups, standard sequencing is insufficient. We must determine the absolute configuration to understand the 3D binding conformation.

  • Biomass Extraction & Fractionation: Extract lyophilized cyanobacterial biomass with 80% aqueous methanol. Fractionate the crude extract using preparative RP-HPLC (C18 column) with a linear gradient of H2​O /Acetonitrile (0.1% TFA).

  • Mass Spectrometry (LC-ESI-MS/MS): Analyze fractions in positive ion mode. For Cyanopeptolin 954, look for the quasi-molecular ion [M+Na]+ at m/z 977.5. Causality: The isotopic distribution pattern will definitively confirm the presence of the chlorine atom on the tyrosine residue2[2].

  • Acid Hydrolysis & Marfey's Derivatization (Self-Validation): Hydrolyze the purified peptide in 6 N HCl at 110°C for 24 hours. React the hydrolysate with Marfey's reagent (FDAA).

    • Why this matters: Marfey's reagent converts enantiomers (D- vs L-amino acids) into diastereomers, which can be separated by standard HPLC. This step is critical to confirm the invariant D-Lys in anabaenopeptins versus the L-amino acids in cyanopeptolins.

Protocol 2: Kinetic Enzyme Inhibition Assays

To ensure trustworthiness, the enzymatic assay must be a self-validating system that accounts for auto-hydrolysis and verifies the mechanism of inhibition.

  • Reagent Preparation: Prepare bovine chymotrypsin (for Cyanopeptolins) or Carboxypeptidase A (for Anabaenopeptins) in a physiological buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Substrate Selection: Use a fluorometric or UV-active substrate. For CPA, use hippuryl-L-phenylalanine; cleavage of the amide bond alters UV absorbance at 254 nm, providing a real-time kinetic readout5[5].

  • Internal Controls (The Self-Validating Step):

    • Negative Control: Buffer + Substrate (measures spontaneous auto-hydrolysis).

    • Positive Control: Known competitive inhibitor (e.g., chymostatin for chymotrypsin).

  • Kinetic Readout: Incubate the enzyme with varying concentrations of the purified peptide for 10 minutes before adding the substrate. Measure the initial velocity ( V0​ ). Plotting the data via a Lineweaver-Burk plot will confirm whether the peptide acts as a competitive inhibitor (affecting Km​ but not Vmax​ ), directly validating the structural hypothesis that the Ahp or exocyclic residue blocks the active site.

Workflow Extract 1. Biomass Extraction (80% MeOH) HPLC 2. RP-HPLC Fractionation (C18, H2O/MeCN) Extract->HPLC LCMS 3A. LC-ESI-MS/MS (Molecular Networking) HPLC->LCMS Mass & Sequence Marfey 3B. Marfey's Reagent (Stereochemical Analysis) HPLC->Marfey Acid Hydrolysis Assay 4. Kinetic Enzyme Assay (Fluorometric/UV) HPLC->Assay Bioactivity Validate 5. IC50 Determination & Self-Validation LCMS->Validate Marfey->Validate Assay->Validate

Figure 2: Self-validating experimental workflow for structural elucidation and bioactivity profiling.

Conclusion & Drug Development Implications

For drug development professionals, the distinction between these classes offers a masterclass in structure-based drug design. Cyanopeptolin 954 and Micropeptins demonstrate how the incorporation of a rigid transition-state analog (Ahp) into a depsipeptide macrocycle can yield nanomolar to picomolar serine protease inhibitors. Conversely, Anabaenopeptins prove that a ureido-linked exocyclic residue, anchored by a D-amino acid, is an exceptional scaffold for targeting metallocarboxypeptidases.

By leveraging the self-validating workflows described above, researchers can confidently map the structure-activity relationships (SAR) of these cyanobacterial peptides, paving the way for novel therapeutics targeting protease-driven pathologies.

References

  • Structure, Toxicity, Prevalence, and Degradation of Six Understudied Freshwater Cyanopeptides Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Cyanopeptolin 954, a Chlorine-Containing Chymotrypsin Inhibitor of Microcystis aeruginosa NIVA Cya 43 Source: Journal of Natural Products (ACS Publications) URL:[Link]

  • Structure–Activity Relationships of Anabaenopeptins as Carboxypeptidase and Phosphatase Inhibitors Source: ACS Chemical Biology URL:[Link]

  • Anabaenopeptins: What We Know So Far Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • New Anabaenopeptins, Potent Carboxypeptidase-A Inhibitors from the Cyanobacterium Aphanizomenon flos-aquae Source: Journal of Natural Products (ACS Publications) URL:[Link]

Sources

Validation

Inter-Laboratory Validation of Cyanopeptolin 954 Quantification Methods: A Comparison Guide

Introduction to Cyanopeptolin 954 Cyanopeptolin 954 is a highly bioactive cyclic heptadepsipeptide synthesized by the freshwater cyanobacterium Microcystis aeruginosa (strain NIVA Cya 43). Structurally, it is distinguish...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Cyanopeptolin 954

Cyanopeptolin 954 is a highly bioactive cyclic heptadepsipeptide synthesized by the freshwater cyanobacterium Microcystis aeruginosa (strain NIVA Cya 43). Structurally, it is distinguished by a 3-amino-6-hydroxy-2-piperidone (Ahp) moiety and a rare 3'-chloro-N-Me-L-tyrosine residue. Functionally, it is a potent serine protease inhibitor, exhibiting an IC50 of 45 nM against [1].

As cyanobacterial blooms increasingly threaten global water supplies, regulatory agencies and environmental researchers require robust, standardized methodologies to quantify emerging cyanopeptides beyond the well-monitored microcystins[2]. This guide provides an objective comparison of the leading analytical techniques for Cyanopeptolin 954 quantification, grounded in inter-laboratory validation data. By evaluating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Resolution Mass Spectrometry (LC-HRMS), and Biochemical Inhibition Assays, we establish a self-validating framework for accurate, reproducible environmental and biological monitoring.

Methodological Comparison: Analytical Alternatives

To achieve inter-laboratory consensus, a quantification method must balance sensitivity, specificity, and throughput.

UHPLC-QqQ-MS (Triple Quadrupole): The Gold Standard
  • Mechanism: Utilizes Multiple Reaction Monitoring (MRM) to isolate the precursor ion (e.g., [M+H]⁺ at m/z 955.5 or the sodium adduct[M+Na]⁺ at m/z 977.5) and specific product ions.

  • Performance: Exceptional sensitivity (Limits of Quantification < 0.5 ng/L) and wide dynamic range. Ideal for standardized inter-laboratory quantification[3].

  • Causality of Choice: QqQ-MS is selected for quantitative validation because its duty cycle is entirely dedicated to targeted ions. This maximizes the signal-to-noise ratio and minimizes matrix interference from complex environmental water or tissue samples, which is critical for reproducibility across different laboratories.

LC-HRMS (QTOF): The Confirmatory Approach
  • Mechanism: Measures exact mass with high resolving power, allowing for the determination of isotopic patterns.

  • Performance: Crucial for distinguishing Cyanopeptolin 954 from co-eluting isobaric compounds by confirming the characteristic of its chlorine atom.

  • Causality of Choice: HRMS is employed during initial method development to ensure that the MRM transitions selected for QqQ are not subject to false positives from matrix isobaric interferences[4]. However, it generally offers slightly lower absolute quantitative sensitivity compared to QqQ.

Chymotrypsin Inhibition Assay: The Functional Screen
  • Mechanism: Measures the reduction in chymotrypsin activity via a fluorogenic or chromogenic substrate.

  • Performance: Directly quantifies the biological toxicity/activity of the sample.

  • Causality of Choice: While highly relevant for ecotoxicology, this method is non-specific. Microcystis extracts often contain multiple inhibitors (e.g., Nostopeptin BN920), making it impossible to attribute inhibition solely to Cyanopeptolin 954 without prior HPLC fractionation[1].

Inter-Laboratory Validation Data

An inter-laboratory study involving multiple independent analytical core facilities evaluated the UHPLC-QqQ-MS method using an automated online-Solid Phase Extraction (SPE) setup[2]. The data below summarizes the performance metrics across distinct matrices, demonstrating the necessity of matrix-matched calibration.

Validation ParameterSurface Water (Lake)Fish Tissue (Muscle)Acceptance Criteria
Recovery (%) 92.4 ± 4.1%81.5 ± 7.2%70 – 120%
Intra-lab Precision (RSDr) 4.5%8.3%< 15%
Inter-lab Precision (RSDR) 7.2%14.1%< 20%
Matrix Effect (%) -12% (Ion suppression)-45% (Ion suppression)± 50%
Limit of Quantification 0.2 ng/L0.8 ng/gMatrix-dependent

Data Synthesis: The UHPLC-QqQ-MS method demonstrates robust inter-laboratory reproducibility[5]. The significant matrix effect observed in fish tissue necessitates the use of isotopically labeled internal standards to ensure self-validating accuracy[3].

Self-Validating Experimental Protocol: Online-SPE UHPLC-QqQ-MS

To ensure trust and reproducibility across laboratories, the following protocol incorporates internal validation checkpoints at critical stages.

Step 1: Sample Preparation and Lysis
  • Action: Lyophilize 50 mL of the water sample or 1 g of homogenized tissue. Reconstitute in 75% Methanol (aq) and subject to probe sonication (3 cycles of 30 seconds on ice).

  • Causality: Cyanopeptolins are amphiphilic depsipeptides. A disrupts hydrophobic interactions with cellular debris and prevents the peptide from adsorbing to the walls of plastic tubes, maximizing extraction yield[4].

  • Validation Checkpoint: Spike the sample with a known concentration of a surrogate standard (e.g., [D-Asp3]-Microcystin-RR) prior to extraction. Recovery of this surrogate must exceed 80% to validate the lysis step[3].

Step 2: Automated Online-Solid Phase Extraction (SPE)
  • Action: Load the extract onto an online HLB (Hydrophilic-Lipophilic Balance) SPE cartridge conditioned with 100% methanol and equilibrated with LC-MS grade water. Wash with 20% methanol, then elute directly onto the analytical column using the LC gradient.

  • Causality: Online-SPE minimizes manual handling errors, reduces sample loss, and prevents the degradation of the fragile ester bond in the depsipeptide ring that can occur during lengthy manual evaporation steps[2].

Step 3: Chromatographic Separation
  • Action: Use a reversed-phase C18 column (2.1 × 50 mm, 1.7 μm particle size) maintained at 40°C. Mobile phase A: Water + 0.1% Formic Acid. Mobile phase B: Acetonitrile + 0.1% Formic Acid.

  • Causality: Formic acid acts as an ion-pairing agent, improving peak shape and promoting the protonation of the piperidone nitrogen, which is essential for generating strong positive-ion ESI signals[4].

Step 4: Mass Spectrometry Detection
  • Action: Operate the QqQ in positive Electrospray Ionization (ESI+) mode. Monitor the specific transitions for Cyanopeptolin 954 (e.g., precursor m/z 977.5).

  • Validation Checkpoint: Continuously monitor the ratio between the quantifier ion and the qualifier ion. If the ion ratio deviates by more than ±20% from the analytical standard, the detection is flagged for matrix interference, ensuring data integrity[5].

Workflow Visualization

Below is the logical architecture of the validated analytical workflow, highlighting the integration of functional and chemical analyses.

G N1 Environmental Sample (Water/Biota) N2 Spike Internal Standard (Self-Validation) N1->N2 N3 75% Methanol Extraction & Sonication N2->N3 N4 Automated Online-SPE (HLB Cartridge) N3->N4 N7 Chymotrypsin Assay (Functional Toxicity) N3->N7 N5 UHPLC-QqQ-MS (Targeted Quantitation) N4->N5 N6 LC-HRMS (QTOF) (Isotopic Confirmation) N4->N6 N8 Inter-Laboratory Data Synthesis & QA/QC N5->N8 N6->N8 N7->N8

Integrated analytical workflow for Cyanopeptolin 954 quantification and cross-method validation.

References

  • Title: Cyanopeptolin 954, a Chlorine-Containing Chymotrypsin Inhibitor of Microcystis aeruginosa NIVA Cya 43 Source: Journal of Natural Products (ACS Publications) URL: [Link]

  • Title: Quantification of Multi-class Cyanopeptides in Swiss Lakes with Automated Extraction, Enrichment and Analysis by Online-SPE HPLC-HRMS/MS Source: Semantic Scholar / Water Research URL: [Link]

  • Title: Metabolome Variation between Strains of Microcystis aeruginosa by Untargeted Mass Spectrometry Source: MDPI (Toxins) URL: [Link]

  • Title: Multiclass cyanotoxin analysis in reservoir waters: tandem solid-phase extraction followed by LC-MS/MS Source: University of Granada Repository (Digibug) URL: [Link]

  • Title: Overcoming Analytical Challenges for the Detection of 27 Cyanopeptides Using a UHPLC-QqQ-MS Method in Fish Tissues Source: PMC (National Institutes of Health) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling cyanopeptolin 954

Comprehensive Laboratory Safety and Operational Guide: Handling Cyanopeptolin 954 As research into cyanobacterial secondary metabolites accelerates, laboratory personnel are increasingly exposed to complex, bioactive cyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Safety and Operational Guide: Handling Cyanopeptolin 954

As research into cyanobacterial secondary metabolites accelerates, laboratory personnel are increasingly exposed to complex, bioactive cyclic peptides. Cyanopeptolin 954 is a potent, chlorine-containing depsipeptide isolated from the freshwater cyanobacterium Microcystis aeruginosa (strain NIVA Cya 43)[1]. Unlike the well-known microcystins which target protein phosphatases, cyanopeptolins are highly specific serine protease inhibitors[2].

To ensure absolute safety and scientific integrity, this guide establishes a self-validating operational framework for researchers, scientists, and drug development professionals handling Cyanopeptolin 954. Every protocol is grounded in the physicochemical and toxicological realities of the molecule.

Toxicological Profile & Causality for Risk Mitigation

Understanding the mechanism of action of Cyanopeptolin 954 is critical for establishing effective Personal Protective Equipment (PPE) protocols. The molecule inhibits bovine chymotrypsin with an IC50 of 44.5 nM (4.1 ng/mL), making it one of the most potent Ahp-containing chymotrypsin inhibitors identified[1].

Table 1: Physicochemical & Toxicological Parameters of Cyanopeptolin 954

ParameterValue / DescriptionOperational Implication
Molecular Formula C46H63N8O12Cl[1]High molecular weight (~947 g/mol ); poor volatility, but high risk as an aerosolized powder.
Primary Target Serine proteases (Chymotrypsin)[1]Accidental exposure (inhalation/ingestion) can disrupt endogenous proteolytic cascades and digestive pathways[3].
Inhibitory Potency IC50 = 44.5 nM[1]Highly potent at nanomolar concentrations; necessitates zero-tolerance policies for skin/mucosal contact.
Solubility Soluble in Methanol, DMSO[4]Reconstitution solvents act as transdermal carriers, increasing the risk of dermal absorption.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is dictated by the state of the compound (lyophilized powder vs. reconstituted solution) and the causality of exposure routes. Because Cyanopeptolin 954 is a potent enzyme inhibitor, the primary risks are inhalation of static powders during weighing and dermal absorption facilitated by organic solvents[5].

Table 2: Task-Specific PPE Requirements

Operational StateRespiratory ProtectionDermal Protection (Gloves)Eye/Face ProtectionBody Protection
Handling Dry Powder N95 or P100 particulate respirator (if outside BSC).Double-gloving (Nitrile, minimum 5 mil thickness).Full-seal chemical splash goggles.Tyvek sleeves over standard fluid-resistant lab coat.
Reconstituted Solution None required if handled inside a certified Fume Hood/BSC.Single Nitrile gloves (change immediately if contaminated).Standard safety glasses with side shields.Standard fluid-resistant laboratory coat.

Scientific Rationale: When handling the lyophilized powder, electrostatic charge can cause the peptide to aerosolize. Full-seal goggles are mandatory because ocular mucosa provides a direct, rapid absorption route for hydrophilic/amphipathic peptides. When working with DMSO or Methanol solutions, nitrile gloves are required; however, because DMSO rapidly penetrates the skin and can carry dissolved peptides with it, any solvent splash mandates immediate glove removal and hand washing.

Operational Workflow and Handling Methodologies

To maintain a self-validating safety system, the handling of Cyanopeptolin 954 must follow a strict, unidirectional workflow from reconstitution to disposal.

G Start Lyophilized Cyanopeptolin 954 Hood Transfer to Class II BSC / Fume Hood Start->Hood Weigh Closed-System Weighing & Reconstitution Hood->Weigh Use In Vitro / In Vivo Assays Weigh->Use Waste Collect Liquid/Solid Waste Use->Waste Decon Chemical Inactivation (1N NaOH) Waste->Decon Dispose EHS Incineration Decon->Dispose

Workflow for the safe handling, reconstitution, and disposal of Cyanopeptolin 954.

Step-by-Step Methodology: Safe Reconstitution
  • Preparation: Ensure the biological safety cabinet (BSC) or chemical fume hood is operational. Place an antistatic weighing boat and a micro-spatula inside.

  • PPE Donning: Don double nitrile gloves, full-seal goggles, and a lab coat.

  • Equilibration: Allow the sealed vial of Cyanopeptolin 954 to reach room temperature before opening to prevent condensation, which can degrade the peptide or cause clumping.

  • Weighing: Open the vial only inside the hood. Use an antistatic gun (ionizer) on the weighing boat to prevent the powder from scattering.

  • Reconstitution: Add the pre-calculated volume of solvent (e.g., DMSO) directly to the weighing boat or original vial. Do not attempt to transfer dry powder over long distances.

  • Verification: Ensure complete dissolution by gentle vortexing. The resulting stock solution should be aliquoted into tightly sealed, labeled microcentrifuge tubes to prevent repeated freeze-thaw cycles and minimize future handling of the concentrated stock.

Decontamination and Disposal Plan

Cyanopeptides, including cyanopeptolins and microcystins, are environmentally persistent and resilient to standard water treatment processes[5]. Therefore, laboratory waste must be chemically inactivated before final disposal to prevent environmental contamination.

Step-by-Step Methodology: Chemical Inactivation and Disposal
  • Liquid Waste Segregation: Collect all aqueous and organic liquid waste containing Cyanopeptolin 954 in a dedicated, clearly labeled, shatter-resistant container.

  • Chemical Cleavage (Inactivation): Cyclic depsipeptides contain ester and amide bonds that are susceptible to alkaline hydrolysis. Treat liquid waste by adding Sodium Hydroxide (NaOH) to achieve a final concentration of 1N NaOH.

  • Incubation: Allow the alkaline mixture to sit at room temperature for a minimum of 24 hours. This ensures the complete hydrolysis of the depsipeptide ring, permanently destroying its ability to bind to and inhibit serine proteases[1].

  • Neutralization & Transfer: After 24 hours, neutralize the solution (if required by local Environmental Health and Safety (EHS) guidelines) and transfer the container to EHS for high-temperature incineration.

  • Solid Waste: All contaminated solid waste (pipette tips, gloves, empty vials) must be placed in a biohazard bag or dedicated chemical waste bin and sent directly for high-temperature incineration. Do not attempt to autoclave chemical peptide toxins, as standard autoclaving temperatures (121°C) are insufficient for the complete destruction of many cyclic cyanopeptides and may result in aerosolization.

References

  • Elert, E., Oberer, L., Merkel, P., Huhn, T. & Blom, J.F. (2005). Cyanopeptolin 954, a chlorine-containing chymotrypsin inhibitor of Microcystis aeruginosa NIVA Cya 43.
  • Janssen, E. M. L. (2019). Cyanobacterial peptides beyond microcystins – A review on co-occurrence, toxicity, and challenges for risk assessment.
  • Schwarzenberger, A., Sadler, T., & Von Elert, E. (2022).
  • National Institutes of Health (NIH) / PMC. (2025).
  • Luesch, H. et al. (2025). Lyngbyastatins 8–10, Elastase Inhibitors with Cyclic Depsipeptide Scaffolds Isolated from the Marine Cyanobacterium Lyngbya semiplena.

Sources

Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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